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  • Product: n,o-Bis[(benzyloxy)carbonyl]tyrosine
  • CAS: 29713-96-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Properties and Applications of N,O-Bis(benzyloxycarbonyl)-L-Tyrosine

Executive Summary In advanced peptide synthesis, the management of highly reactive side chains is the defining factor between a high-yielding process and a complex mixture of truncated or branched byproducts. N,O-bis(ben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced peptide synthesis, the management of highly reactive side chains is the defining factor between a high-yielding process and a complex mixture of truncated or branched byproducts. N,O-bis(benzyloxycarbonyl)-L-tyrosine (commonly abbreviated as Z-Tyr(Z)-OH) is a specialized, dually-protected amino acid building block designed to neutralize the nucleophilicity of the tyrosine phenolic hydroxyl while simultaneously protecting the N-terminal amine.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. We will explore the physicochemical properties of Z-Tyr(Z)-OH, the mechanistic causality behind its dual-protection strategy, and field-proven protocols for its incorporation and global deprotection in classical solution-phase peptide synthesis.

Physicochemical Profiling

Understanding the physical parameters of Z-Tyr(Z)-OH is critical for optimizing solvent selection and predicting its behavior during coupling reactions. The addition of two bulky, lipophilic benzyloxycarbonyl (Z) groups significantly alters the solubility profile of native tyrosine, preventing aggregation in organic solvents[1].

Table 1: Quantitative Data and Structural Properties

PropertyValue
Chemical Name N,O-bis(benzyloxycarbonyl)-L-tyrosine
CAS Registry Number 57228-56-5
Linear Formula C25H23NO7
Molecular Weight 449.465 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 7
Physical Appearance White to off-white powder
Solubility Profile Soluble in DMF, DMSO, EtOAc, MeOH; Insoluble in H₂O[1]
Storage Conditions 2–8°C, desiccated

Mechanistic Rationale for Dual Z-Protection

The Threat of the Phenolic Hydroxyl

Unprotected tyrosine presents a significant risk during peptide coupling. Under basic conditions, the phenolic hydroxyl group (pKₐ ~10) can become deprotonated, forming a highly nucleophilic phenoxide anion. When exposed to powerful acylating agents (such as mixed anhydrides or acid chlorides), this phenoxide can attack the activated carboxyl group, leading to undesired O-acylation[2]. This results in branched peptide chains and severe yield reduction.

The O-Z Carbonate vs. O-Acetyl Strategies

Historically, chemists attempted to protect the tyrosine phenol using O-acetyl groups. However, O-acetyl is prone to O-to-N migration—transferring the acetyl group to a free amine and irreversibly capping the growing peptide chain[2].

By utilizing the benzyloxycarbonyl (Z) group on the phenol, we form an aryl benzyl carbonate . This carbonate bond is significantly less prone to migration than an ester. Furthermore, it perfectly aligns the deprotection chemistry: both the N-Z (a carbamate) and the O-Z (a carbonate) can be cleaved simultaneously via catalytic hydrogenolysis, eliminating the need for harsh, orthogonal acid treatments.

SideReactions Root Unprotected Tyrosine in Synthesis Prob1 O-Acylation (Mixed Anhydrides) Root->Prob1 Prob2 Aggregation (Poor Solubility) Root->Prob2 Sol1 O-Acetyl Protection Prob1->Sol1 Historical approach Sol2 O-Benzyloxycarbonyl (O-Z) Prob1->Sol2 Modern approach Prob2->Sol2 Increases lipophilicity Conseq1 Risk: O-to-N Migration Sol1->Conseq1 Conseq2 Stable Carbonate Bond Simultaneous Cleavage with N-Z Sol2->Conseq2

Caption: Causality of side reactions in unprotected tyrosine and the mitigating effects of O-Z protection.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure scientific integrity at each step.

Protocol 1: Solution-Phase Coupling of Z-Tyr(Z)-OH

This protocol outlines the formation of a peptide bond using standard carbodiimide chemistry.

  • Causality Check: We chill the reaction to 0°C during activation to suppress the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct. N,N-Diisopropylethylamine (DIPEA) is used because its steric hindrance prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of Z-Tyr(Z)-OH and 1.1 equivalents of Hydroxybenzotriazole (HOBt) in anhydrous DMF. Chill the reaction vessel to 0°C under an inert atmosphere (Argon).

  • Coupling Reagent Addition: Add 1.1 equivalents of EDC·HCl. Stir for 15 minutes at 0°C to form the active ester.

  • Amine Addition: Add 1.0 equivalent of the target amine component (free base or hydrochloride salt) followed by 2.0 equivalents of DIPEA.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Look for the disappearance of the amine starting material and the appearance of the product mass.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 5% aqueous KHSO₄ (removes unreacted amines), 5% aqueous NaHCO₃ (removes unreacted acids and HOBt), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Global Deprotection via Catalytic Hydrogenolysis

This protocol removes both the N-alpha and O-phenolic Z groups in a single step, generating volatile byproducts (toluene and CO₂) that are easily removed.

  • Causality Check: Palladium on Carbon (Pd/C) is highly pyrophoric when saturated with hydrogen gas, especially in the presence of volatile solvent vapors like methanol. Strict adherence to the Argon-flushing steps is mandatory to prevent laboratory fires.

Step-by-Step Methodology:

  • Preparation: Dissolve the protected Z-Tyr(Z)-peptide in Methanol or DMF.

  • Inert Atmosphere: Flush the reaction flask thoroughly with Argon for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approximately 10–20% w/w relative to the peptide).

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with Hydrogen gas (H₂) via a balloon or a Parr shaker set to 1–3 atm.

  • Reaction: Stir vigorously at room temperature for 2–12 hours.

  • Self-Validating IPC: Monitor the reaction via LC-MS. The cleavage of two Z groups results in a highly specific, predictable mass shift of -268 Da (loss of two C₈H₇O₂ moieties, replaced by protons). The reaction is complete when the -268 Da mass peak is the sole species.

  • Filtration: Purge the flask with Argon to remove all H₂ gas. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the filter cake with excess solvent.

  • Isolation: Evaporate the filtrate under reduced pressure to yield the fully deprotected peptide.

Workflow A Free L-Tyrosine (Reactive OH & NH2) B Z-Cl / Base (Protection) A->B C Z-Tyr(Z)-OH (CAS 57228-56-5) B->C D Peptide Coupling (EDC/HOBt) C->D E Protected Peptide (Z-Tyr(Z)-Peptide) D->E F H2, Pd/C (Global Deprotection) E->F G Free Tyrosine Peptide + Toluene + CO2 F->G

Caption: Workflow of Tyrosine dual-protection, coupling, and global deprotection via hydrogenolysis.

Stability and Side-Reaction Mitigation

While the O-Z carbonate is highly robust against mild acids (making it compatible with Boc-chemistry deprotection steps), it is inherently more electrophilic than the N-Z carbamate.

Field Insight: Because it is a carbonate, the O-Z group is susceptible to nucleophilic attack. Exposure to strong nucleophiles—such as hydrazine or prolonged treatment with secondary amines (e.g., piperidine)—can lead to premature cleavage of the phenolic protection[2]. For this reason, Z-Tyr(Z)-OH is optimally deployed in classical solution-phase synthesis utilizing global hydrogenolysis, rather than in Fmoc-based Solid Phase Peptide Synthesis (SPPS) where repeated piperidine exposure might compromise the integrity of the O-Z bond.

Conclusion

N,O-bis(benzyloxycarbonyl)-L-tyrosine (CAS 57228-56-5) remains a powerful tool in the arsenal of peptide chemists. By leveraging the differential reactivity of carbamates and carbonates, it elegantly masks the problematic phenolic hydroxyl group, improves peptide solubility in organic media, and allows for a clean, trackable global deprotection via catalytic hydrogenolysis. Understanding the mechanistic causality behind its application ensures higher yields and purer end-products in complex drug development pipelines.

References

  • Title : N,O-BIS(BENZYLOXYCARBONYL)-L-TYROSINE AldrichCPR | Source : sigmaaldrich.com | URL :

  • [2] Title : Principles Of Peptide Synthesis [PDF] | Source : vdoc.pub | URL : 2

  • [1] Title : n,o-Bis[(benzyloxy)carbonyl]tyrosine | 57228-56-5 | Benchchem | Source : benchchem.com | URL : 1

Sources

Exploratory

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N,O-bis(benzyloxycarbonyl)-L-tyrosine (Z-Tyr(Z)-OH) Introduction In the intricate field of peptide synthesis, the precise control of reactive functional groups is paramount to achieving the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N,O-bis(benzyloxycarbonyl)-L-tyrosine (Z-Tyr(Z)-OH)

Introduction

In the intricate field of peptide synthesis, the precise control of reactive functional groups is paramount to achieving the desired peptide sequence with high fidelity. This guide provides a comprehensive technical overview of N,O-bis(benzyloxycarbonyl)-L-tyrosine, a specialized derivative of the amino acid L-tyrosine. This compound, which will be referred to by its common abbreviation, Z-Tyr(Z)-OH, features the benzyloxycarbonyl (Z or Cbz) protecting group on both the α-amino group and the side-chain hydroxyl group.

The dual protection strategy offered by Z-Tyr(Z)-OH presents unique advantages and challenges in peptide chemistry. This document will delve into the chemical structure and properties of Z-Tyr(Z)-OH, its synthesis and applications, and the strategic considerations for its incorporation into peptide synthesis workflows, with a particular focus on the principles of orthogonal protection and deprotection methodologies.

Core Concepts: The Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl group is a cornerstone of peptide chemistry, first introduced by Bergmann and Zervas. Its stability under a range of conditions and its susceptibility to removal by specific methods make it a versatile tool. The Z-group is typically installed using benzyl chloroformate and is stable to the basic conditions used for Fmoc removal and the moderate acidic conditions for Boc removal, thus offering an orthogonal protection scheme.[1]

Chemical Structure and Molecular Properties of Z-Tyr(Z)-OH

The defining feature of Z-Tyr(Z)-OH is the presence of two benzyloxycarbonyl groups. This modification significantly alters the physicochemical properties of the parent L-tyrosine molecule.

Chemical Structure:

A 2D representation of the chemical structure of N,O-bis(benzyloxycarbonyl)-L-tyrosine is shown below.

Physicochemical Data Summary

The properties of Z-Tyr(Z)-OH are contrasted with the more common mono-protected Z-Tyr-OH in the table below for easy comparison.

PropertyN,O-bis(benzyloxycarbonyl)-L-tyrosine (Z-Tyr(Z)-OH)N-benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH)
Synonyms N,O-dibenzyloxycarbonyl-L-tyrosineN-Cbz-L-tyrosine, Z-L-Tyrosine[2]
CAS Number 57228-56-5[3]1164-16-5[2][4][5][6]
Molecular Formula C25H23NO7[3]C17H17NO5[2][4][6][7]
Molecular Weight 449.47 g/mol [3]315.32 g/mol [2][4][5][6][7]
Appearance Solid (typical for protected amino acids)White to off-white solid[7]
Solubility Soluble in organic solvents like DMSO, DMF, and alcoholsSoluble in DMSO[7]

Synthesis of Z-Tyr(Z)-OH: A Proposed Methodological Workflow

While Z-Tyr(Z)-OH is commercially available as a specialty chemical[3], understanding its synthesis is crucial for researchers who may need to prepare it in-house. A plausible synthetic route involves a two-step protection of L-tyrosine.

Experimental Protocol: Synthesis of Z-Tyr(Z)-OH

Step 1: N-protection of L-tyrosine to form Z-Tyr-OH

  • Dissolve L-tyrosine in an aqueous basic solution (e.g., 1M NaOH).

  • Cool the solution in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring. Maintain the pH in the basic range by the concurrent addition of a base.

  • Allow the reaction to proceed for several hours at room temperature.

  • Acidify the reaction mixture to precipitate the N-protected Z-Tyr-OH.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 2: O-protection of Z-Tyr-OH to form Z-Tyr(Z)-OH

  • Dissolve the synthesized Z-Tyr-OH in a suitable organic solvent (e.g., THF or DMF).

  • Add a base (e.g., triethylamine or DIPEA) to deprotonate the phenolic hydroxyl group.

  • Add benzyl chloroformate dropwise at a controlled temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove salts and excess reagents.

  • Purify the product by recrystallization or column chromatography.

Logical Workflow for the Synthesis of Z-Tyr(Z)-OH

cluster_synthesis Synthesis of Z-Tyr(Z)-OH LTyr L-Tyrosine ZTyrOH Z-Tyr-OH LTyr->ZTyrOH 1. Benzyl Chloroformate 2. Aqueous Base ZTyrZOH Z-Tyr(Z)-OH ZTyrOH->ZTyrZOH 1. Benzyl Chloroformate 2. Organic Base

Caption: Proposed two-step synthesis of Z-Tyr(Z)-OH from L-tyrosine.

Application in Peptide Synthesis

The primary application of Z-Tyr(Z)-OH is as a building block in peptide synthesis, particularly in solution-phase synthesis. The protection of the tyrosine side-chain hydroxyl group is often necessary to prevent side reactions such as O-acylation during peptide coupling steps.[8]

Strategic Considerations for Incorporating Z-Tyr(Z)-OH

The use of Z-Tyr(Z)-OH is dictated by the overall protection strategy for the peptide being synthesized. The Z-group on the side chain must be removable under conditions that do not cleave the peptide from its solid support (if applicable) or remove other protecting groups. This is the principle of orthogonality .[8]

Experimental Protocol: Peptide Coupling with Z-Tyr(Z)-OH

The following is a generalized protocol for coupling Z-Tyr(Z)-OH to a growing peptide chain.

  • Deprotection of the N-terminus: If the growing peptide chain has an N-terminal protecting group (e.g., Fmoc or Boc), it must be removed first using the appropriate deprotection conditions (e.g., piperidine for Fmoc, TFA for Boc).

  • Activation of Z-Tyr(Z)-OH: Dissolve Z-Tyr(Z)-OH in a suitable solvent (e.g., DMF) and activate the carboxylic acid using a coupling reagent such as HBTU, HATU, or DCC.

  • Coupling: Add the activated Z-Tyr(Z)-OH to the deprotected peptide chain. The reaction is typically carried out in the presence of a base like DIPEA to neutralize any acidic byproducts.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.

  • Washing: After the coupling is complete, the resin (in solid-phase synthesis) or the reaction mixture is washed to remove excess reagents and byproducts.

Z-Tyr(Z)-OH in a Peptide Synthesis Cycle

cluster_spps Incorporation of Z-Tyr(Z)-OH in Peptide Synthesis Start Resin-Bound Peptide (Free N-terminus) Activate Activate Z-Tyr(Z)-OH (e.g., with HBTU/DIPEA) Couple Couple Activated Z-Tyr(Z)-OH Start->Couple Activate->Couple Wash Wash to Remove Excess Reagents Couple->Wash NewPeptide Elongated Peptide with N-terminal Z-protection Wash->NewPeptide

Caption: Workflow for coupling Z-Tyr(Z)-OH in a peptide synthesis cycle.

Deprotection of the Z-Groups

The removal of the benzyloxycarbonyl groups is a critical step. The most common method for cleaving the Z-group is catalytic hydrogenation.[9]

Experimental Protocol: Deprotection of Z-Tyr(Z)-OH Containing Peptides
  • Dissolution: Dissolve the peptide containing the Z-Tyr(Z)-OH residue in a suitable solvent (e.g., methanol, ethanol, or a mixture with DMF).

  • Catalyst Addition: Add a palladium catalyst, typically palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere. This can be done using a balloon of hydrogen gas or a specialized hydrogenation apparatus.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Filtration: Once the deprotection is complete, the catalyst is removed by filtration through a pad of Celite.

  • Isolation: The deprotected peptide is isolated by evaporation of the solvent.

It is important to note that both the N-terminal and the side-chain Z-groups will be removed simultaneously under these conditions. If selective deprotection is required, a different side-chain protecting group for tyrosine would be necessary.

Deprotection Scheme for Z-Tyr(Z)-OH

cluster_deprotection Deprotection of Z-Tyr(Z)-OH Residue Peptide_Z Peptide with Z-Tyr(Z)-OH Deprotected_Peptide Deprotected Peptide with Free Tyrosine Peptide_Z->Deprotected_Peptide H₂, Pd/C

Caption: Removal of Z-groups from a Z-Tyr(Z)-OH containing peptide.

Conclusion

N,O-bis(benzyloxycarbonyl)-L-tyrosine is a valuable, albeit specialized, reagent in the arsenal of the peptide chemist. Its utility lies in the robust protection it affords to both the alpha-amino and side-chain hydroxyl functionalities of tyrosine. While its application may be more nuanced than that of more common protected amino acids, a thorough understanding of its synthesis, incorporation, and deprotection provides researchers with an additional layer of strategic depth in the design and execution of complex peptide synthesis campaigns. The principles of orthogonality and the specific chemical properties of the benzyloxycarbonyl group are central to its effective use.

References

  • Aapptec Peptides. Z-Tyr-OH [1164-16-5]. [Link]

  • National Institute of Standards and Technology. N-Benzyloxycarbonyl-L-tyrosine. In NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. N-Benzyloxycarbonyl-L-tyrosine. In NIST Chemistry WebBook. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • PubChem. N-benzyloxycarbonyl-l-tyrosine. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Google Patents.
  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. SciSpace. [Link]

  • PubMed. Recent Advances in the Biological Synthesis of l-Tyrosine Derivatives by Genetically Engineered Microbes. [Link]

  • RSC Publishing. A novel tyrosine hyperoxidation enables selective peptide cleavage. [Link]

  • Journal of Organic Chemistry. Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. [Link]

  • Frontiers in Chemistry. Applications of Thiol-Ene Chemistry for Peptide Science. [Link]

  • PubMed. Spectroscopic characterization of tyrosine-Z in histidine 190 mutants of the D1 protein in photosystem II (PSII) in Chlamydomonas reinhardtii. Implications for the structural model of the donor side of PSII. [Link]

  • PubMed. Spectroscopic Analysis of a Biomimetic Model of Tyr(Z) Function in PSII. [Link]

Sources

Foundational

Introduction: The Strategic Protection of a Multifunctional Amino Acid

An In-Depth Technical Guide to the Synthesis of N,O-di-Cbz-L-tyrosine: A Focus on Starting Materials and Reaction Strategy In the intricate field of peptide synthesis and drug development, the precise control of chemical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of N,O-di-Cbz-L-tyrosine: A Focus on Starting Materials and Reaction Strategy

In the intricate field of peptide synthesis and drug development, the precise control of chemical reactions is paramount. L-tyrosine, with its trifunctional nature—possessing an α-amino group, a carboxylic acid, and a phenolic hydroxyl group—presents a unique challenge. To prevent unwanted side reactions during peptide chain elongation, these functional groups must be temporarily masked or "protected." The synthesis of N,O-di-Cbz-L-tyrosine, where both the amino (N) and phenolic hydroxyl (O) groups are protected by the benzyloxycarbonyl (Cbz or Z) group, represents a cornerstone transformation. This guide offers a detailed examination of the synthesis, grounded in the principles of chemical reactivity, strategic selection of starting materials, and a robust experimental design.

Part 1: The Core Components of Synthesis

The successful synthesis of N,O-di-Cbz-L-tyrosine hinges on the interplay of three primary starting materials, each selected for its specific chemical role.

L-Tyrosine: The Chiral Foundation

L-tyrosine is the fundamental scaffold upon which the synthesis is built. Its selection is non-negotiable as it provides the essential backbone and side chain required for the final product. The key reactive sites for this transformation are the α-amino group and the phenolic hydroxyl group. Both are nucleophilic and capable of reacting with an appropriate electrophile. The carboxylic acid group, while present, will be deprotonated under the basic reaction conditions to form a carboxylate, rendering it less reactive towards the protecting agent.

Benzyl Chloroformate (Cbz-Cl): The Protecting Agent

Benzyl chloroformate is the reagent of choice for introducing the Cbz protecting group.[1] The Cbz group, pioneered by Bergmann and Zervas, is lauded in peptide chemistry for several reasons:[2]

  • Ease of Introduction: It reacts readily with nucleophiles like amines and phenols under basic conditions.[]

  • Stability: The resulting carbamate (from the amino group) and carbonate ester (from the hydroxyl group) are stable across a wide range of reaction conditions used in peptide synthesis.[]

  • Orthogonal Removal: The Cbz group can be cleanly removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a method that typically does not affect other common protecting groups, allowing for selective deprotection strategies.[1]

The Base: The Reaction Catalyst and Acid Scavenger

A base is essential to facilitate the reaction. Its primary role is to deprotonate the α-ammonium group (formed from the zwitterionic amino acid) and the phenolic hydroxyl group, thereby increasing their nucleophilicity. Furthermore, the reaction between the nucleophilic tyrosine and the electrophilic benzyl chloroformate generates one equivalent of hydrochloric acid (HCl) for each Cbz group added. The base neutralizes this acid, preventing it from protonating unreacted amine and stopping the reaction.[4]

This synthesis is classically performed under Schotten-Baumann conditions , which involve a biphasic system of water and an organic solvent.[5][6]

  • Aqueous Phase: An inorganic base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) is dissolved in water along with the L-tyrosine.[7][8]

  • Organic Phase: Benzyl chloroformate, which is not water-soluble, is dissolved in an organic solvent such as dioxane, diethyl ether, or dichloromethane.[6][7]

This two-phase approach allows the base to remain in the aqueous layer to activate the tyrosine and neutralize the acid byproduct, while the bulk of the reaction occurs at the interface or in the organic phase.[6] To achieve the desired di-substitution, a sufficient molar excess of both the base and benzyl chloroformate must be used to ensure both the N- and O- sites are acylated.

Part 2: The Synthetic Pathway and Protocol

Reaction Mechanism: A Nucleophilic Acyl Substitution

The core of the reaction is a nucleophilic acyl substitution. The base deprotonates the amino and hydroxyl groups of L-tyrosine, which then act as nucleophiles, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The chloride ion is subsequently expelled as a leaving group.

reaction_mechanism cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product L_Tyrosine L-Tyrosine Deprotonation Deprotonation of N- and O- sites L_Tyrosine->Deprotonation Base 2 eq. Base (e.g., Na2CO3) CbzCl 2 eq. Benzyl Chloroformate (Cbz-Cl) Nucleophilic_Attack Nucleophilic Acyl Substitution Deprotonation->Nucleophilic_Attack Product N,O-di-Cbz-L-tyrosine Nucleophilic_Attack->Product

Caption: A conceptual diagram of the N,O-di-Cbz-L-tyrosine synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and clarity. It is adapted from established procedures for the N-protection of amino acids.[7]

Materials:

  • L-Tyrosine

  • Sodium Carbonate (Na₂CO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • Dioxane (or other suitable organic solvent)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1 M solution

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Dissolution: In a flask equipped with a magnetic stir bar, dissolve L-tyrosine in a 1 M aqueous solution of sodium carbonate. Use approximately 2-3 molar equivalents of the base relative to L-tyrosine.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice bath. Vigorous stirring is essential throughout the reaction.

  • Reagent Addition: In a separate container, dissolve at least 2 molar equivalents of benzyl chloroformate in a minimal amount of dioxane. Add this solution dropwise to the cold, stirred tyrosine solution over 30-60 minutes. Maintaining the low temperature is critical to control the exothermic reaction and minimize side-product formation.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 12-16 hours to ensure the reaction goes to completion.[7]

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

  • Precipitation: Cool the aqueous layer again in an ice bath and carefully acidify it by adding 1 M HCl dropwise until the pH is approximately 2-3. The N,O-di-Cbz-L-tyrosine product, being insoluble in acidic aqueous solution, will precipitate as a white solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. Dry the product under vacuum to yield the final N,O-di-Cbz-L-tyrosine. Further purification can be achieved by recrystallization if necessary.

Part 3: Data and Workflow Visualization

Quantitative Data of Core Reactants
Starting MaterialChemical FormulaMolar Mass ( g/mol )Role in Reaction
L-TyrosineC₉H₁₁NO₃181.19Chiral Amino Acid Substrate
Benzyl ChloroformateC₈H₇ClO₂170.59Electrophilic Protecting Agent
Sodium CarbonateNa₂CO₃105.99Base and Acid Neutralizer
Experimental Workflow Diagram

workflow A 1. Dissolve L-Tyrosine in aqueous Na2CO3 B 2. Cool solution to 0-5 °C A->B C 3. Add Cbz-Cl in dioxane dropwise B->C D 4. Stir 12-16h at room temperature C->D E 5. Aqueous work-up (wash with ether) D->E F 6. Acidify with HCl to precipitate product E->F G 7. Filter, wash with cold water, and dry F->G H Pure N,O-di-Cbz-L-tyrosine G->H

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of N,O-di-Cbz-L-tyrosine is a robust and well-understood process that exemplifies the core principles of protecting group chemistry. The judicious selection of L-tyrosine as the substrate, benzyl chloroformate as the protecting agent, and a basic medium under Schotten-Baumann conditions provides an efficient path to this valuable building block. For researchers in drug development and peptide chemistry, a firm grasp of the causality behind each experimental step—from the role of the base in enhancing nucleophilicity to the function of acidification in product isolation—is essential for achieving high yields and purity. This guide provides the foundational knowledge and a practical framework for the successful execution of this critical synthesis.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. ResearchGate.
  • Jung, M. E., & Rohloff, J. C. (1995). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. UCLA - Chemistry and Biochemistry.
  • Pharmaffiliates. (n.d.). N-Cbz-L-tyrosine.
  • Wikipedia. (2020, August 1). Schotten–Baumann reaction.
  • CymitQuimica. (n.d.). L-Tyrosine, N-CBZ protected.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Wikipedia. (n.d.). Benzyl chloroformate.
  • BenchChem. (n.d.). Spectral and Methodological Overview of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • BOC Sciences. (n.d.). CBZ-Amino Acids.

Sources

Exploratory

solubility of bis-protected tyrosine in organic solvents

An In-depth Technical Guide to the Solubility of Bis-Protected Tyrosine in Organic Solvents Authored by a Senior Application Scientist Foreword: Navigating the Nuances of Protected Amino Acid Solubility In the intricate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Bis-Protected Tyrosine in Organic Solvents

Authored by a Senior Application Scientist

Foreword: Navigating the Nuances of Protected Amino Acid Solubility

In the intricate world of solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling, the seemingly simple parameter of solubility can often be the determining factor between a successful synthesis and a frustrating failure. For drug development professionals and researchers, a deep, practical understanding of the solubility characteristics of protected amino acids is not merely academic; it is a cornerstone of efficient and reproducible workflows. This guide focuses specifically on bis-protected tyrosine derivatives, offering a blend of fundamental principles and actionable, field-tested insights to empower you in your synthetic endeavors. We will move beyond mere data recitation to explore the "why" behind the "how," ensuring that the knowledge imparted herein becomes a self-validating system for your experimental designs.

The Fundamental Challenge: Tyrosine's Amphiphilic Nature and the Necessity of Protection

Tyrosine, with its polar phenolic hydroxyl group, its zwitterionic amino and carboxyl termini at physiological pH, and its relatively nonpolar benzyl backbone, presents a complex solubility profile. In its unprotected form, tyrosine exhibits poor solubility in most organic solvents commonly employed in peptide synthesis, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF). This is a direct consequence of its zwitterionic nature, which favors dissolution in polar protic solvents like water.

For efficient peptide bond formation and to prevent unwanted side reactions, the reactive amine and carboxyl groups of tyrosine must be "protected." The introduction of these protecting groups dramatically alters the molecule's polarity, and consequently, its solubility in organic media. This guide specifically addresses "bis-protected" tyrosine, where both the α-amino group and the α-carboxyl group are masked, a common scenario in solution-phase synthesis and for the preparation of activated esters for subsequent coupling reactions.

The Influence of Protecting Groups on Solubility: A Mechanistic Perspective

The choice of protecting groups is paramount in dictating the solubility of a bis-protected tyrosine derivative. Let's dissect the most common protecting groups and their impact:

Amino-Terminal Protection: The Role of Fmoc and Boc
  • 9-Fluorenylmethoxycarbonyl (Fmoc): The large, aromatic, and nonpolar nature of the Fmoc group significantly enhances the solubility of the protected amino acid in a wide range of organic solvents, including DCM, DMF, and tetrahydrofuran (THF). This is a primary reason for its widespread adoption in SPPS. The fluorenyl moiety disrupts the intermolecular hydrogen bonding that would otherwise lead to aggregation and poor solubility.

  • tert-Butoxycarbonyl (Boc): The Boc group, while also nonpolar, is smaller and less aromatic than the Fmoc group. Consequently, Boc-protected amino acids often exhibit slightly lower solubility in some organic solvents compared to their Fmoc counterparts. However, they are generally still readily soluble in common solvents like DCM and DMF.

Carboxyl-Terminal Protection: Esters as Solubility Modulators

The esterification of the carboxylic acid is a common strategy in solution-phase synthesis and for the preparation of building blocks. The nature of the alcohol used for esterification directly impacts solubility:

  • Methyl (Me) and Ethyl (Et) Esters: These small alkyl esters reduce the polarity of the carboxyl group, contributing to improved solubility in moderately polar to nonpolar organic solvents.

  • tert-Butyl (tBu) Esters: The bulky and nonpolar tBu group significantly enhances solubility in nonpolar solvents. This is a common protecting group for the side chain hydroxyl of tyrosine as well, further increasing its organo-solubility.

  • Benzyl (Bzl) Esters: The aromatic benzyl group, similar to the Fmoc group, can enhance solubility through favorable interactions with aromatic or nonpolar solvents.

Diagram: The Transformation of Tyrosine's Solubility Profile

G cluster_0 Unprotected Tyrosine cluster_1 Bis-Protected Tyrosine Unprotected Zwitterionic Tyrosine (H₃N⁺-CH(CH₂-Ph-OH)-COO⁻) Sol_Water High Solubility in Water Unprotected->Sol_Water Sol_Org Poor Solubility in Organic Solvents Unprotected->Sol_Org Protected Bis-Protected Tyrosine (e.g., Fmoc-Tyr-OtBu) Unprotected->Protected Protection Sol_Water_P Poor Solubility in Water Protected->Sol_Water_P Sol_Org_P High Solubility in Organic Solvents Protected->Sol_Org_P

Caption: Transformation of tyrosine's solubility profile upon protection.

Quantitative Solubility Data: A Comparative Analysis

While precise solubility values can vary with temperature and purity, the following table provides a general, comparative overview of the solubility of common bis-protected tyrosine derivatives in key organic solvents at ambient temperature.

Bis-Protected Tyrosine Derivative Dichloromethane (DCM) N,N-Dimethylformamide (DMF) Methanol (MeOH) Acetonitrile (ACN) Tetrahydrofuran (THF)
Fmoc-Tyr-OMe SolubleVery SolubleSparingly SolubleSparingly SolubleSoluble
Boc-Tyr-OMe SolubleVery SolubleSolubleSolubleSoluble
Fmoc-Tyr(tBu)-OtBu Very SolubleVery SolubleSparingly SolubleSolubleVery Soluble
Boc-Tyr(tBu)-OtBu Very SolubleVery SolubleSolubleSolubleVery Soluble

Key Insights from the Data:

  • DMF as a "Universal" Solvent: DMF consistently demonstrates high solvating power for a wide range of protected amino acids due to its high dielectric constant and polar nature.

  • The Power of Bulky, Nonpolar Groups: The presence of tBu groups on both the side chain and the C-terminus, as in Fmoc-Tyr(tBu)-OtBu, renders the molecule highly soluble in a broad array of organic solvents, including the less polar THF.

  • Methanol's Dichotomy: Methanol, being a polar protic solvent, can be a poor solvent for highly nonpolar protected amino acids, especially those with Fmoc protection, due to the disruption of its hydrogen-bonding network.

Experimental Protocol: Determination of Solubility

To ensure reproducibility and accuracy in your own work, a standardized protocol for solubility determination is essential.

Workflow: Solubility Determination

G start Start prep Prepare Saturated Solution (Add excess solute to solvent) start->prep equilibrate Equilibrate (Stir at constant temperature for 24h) prep->equilibrate centrifuge Centrifuge (Separate undissolved solid) equilibrate->centrifuge aliquot Take a Known Volume of Supernatant centrifuge->aliquot evaporate Evaporate Solvent aliquot->evaporate weigh Weigh the Dry Residue evaporate->weigh calculate Calculate Solubility (mg/mL or mol/L) weigh->calculate finish End calculate->finish

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology:
  • Preparation of a Saturated Solution:

    • To a series of vials, add a known volume (e.g., 1.0 mL) of the desired organic solvent.

    • Add the bis-protected tyrosine derivative in small, pre-weighed increments, vortexing after each addition, until a visible excess of solid remains.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on a rotator or stir plate at a constant, controlled temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24 hours). This ensures that the solvent is fully saturated.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.

    • Alternatively, if centrifugation is not possible, allow the solid to settle completely.

  • Sampling and Analysis:

    • Carefully withdraw a precise volume (e.g., 0.500 mL) of the clear supernatant, ensuring no solid particles are transferred.

    • Transfer the aliquot to a pre-weighed vial.

    • Remove the solvent under a stream of nitrogen or in a vacuum concentrator until a constant weight is achieved.

  • Calculation of Solubility:

    • Weigh the vial containing the dried solute.

    • Subtract the initial weight of the vial to determine the mass of the dissolved solute.

    • Calculate the solubility using the following formula:

      Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of supernatant in mL)

Practical Implications and Troubleshooting in Synthesis

  • Solvent Selection for Coupling Reactions: When conducting solution-phase couplings, it is crucial to select a solvent in which both the bis-protected tyrosine derivative and the coupling partner are readily soluble. DMF is often a reliable choice, but for less polar reactants, DCM or THF may be more appropriate.

  • Precipitation During Deprotection: In SPPS, the cleavage of the Fmoc group with piperidine in DMF can sometimes lead to the precipitation of the deprotected amino acid, especially if the sequence is hydrophobic. This can hinder the subsequent coupling step. If this occurs, consider using a solvent mixture, such as DMF/DCM, to maintain solubility.

  • "Like Dissolves Like" - A Guiding Principle: While an oversimplification, the principle of "like dissolves like" remains a valuable heuristic. Highly nonpolar, bulky protecting groups will favor solubility in less polar organic solvents.

Conclusion: From Data to Rational Design

The solubility of bis-protected tyrosine derivatives is not a fixed property but rather a tunable parameter that can be modulated through the strategic selection of protecting groups. By understanding the interplay between the structure of the protected amino acid and the properties of the organic solvent, researchers can move from a trial-and-error approach to a more rational design of their synthetic strategies. The data and protocols presented in this guide provide a foundation for making informed decisions, ultimately leading to more efficient, reproducible, and successful outcomes in your research and development endeavors.

References

  • Title: The Fmoc Solid Phase Synthesis of C-Terminal Peptide Amides under Neutral Conditions Source: The Journal of Organic Chemistry URL: [Link]

Foundational

Z-Tyr(Z)-OH vs Boc-Tyr(Bzl)-OH for peptide synthesis

Title: Comparative Technical Analysis: Z-Tyr(Z)-OH vs. Boc-Tyr(Bzl)-OH in Peptide Synthesis Executive Summary This technical guide analyzes the strategic selection between -bis(benzyloxycarbonyl)-L-tyrosine (Z-Tyr(Z)-OH)...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Technical Analysis: Z-Tyr(Z)-OH vs. Boc-Tyr(Bzl)-OH in Peptide Synthesis

Executive Summary

This technical guide analyzes the strategic selection between


-bis(benzyloxycarbonyl)-L-tyrosine (Z-Tyr(Z)-OH)  and 

-tert-butyloxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH)
.

The choice represents a fundamental divergence in synthetic strategy:

  • Boc-Tyr(Bzl)-OH is the industry standard for Boc-chemistry Solid Phase Peptide Synthesis (SPPS) . It relies on differential acid lability (TFA for

    
    -deprotection, HF for side-chain cleavage).[1] It is robust but requires hazardous HF handling and rigorous scavenger protocols to prevent benzyl migration.
    
  • Z-Tyr(Z)-OH is a specialized derivative primarily used in Solution Phase Synthesis . It offers the elegance of "scavenger-free" deprotection via catalytic hydrogenation (

    
    ). However, its side-chain carbonate linkage is susceptible to nucleophilic attack, making it generally incompatible with standard SPPS cycles involving amines.
    

Part 1: Structural & Mechanistic Foundations

Boc-Tyr(Bzl)-OH: The Acidolysis Workhorse
  • Structure: The amine is protected by a carbamate (Boc), and the phenolic hydroxyl is protected by a benzyl ether (Bzl).

  • Orthogonality:

    • Boc Group: Cleaved by moderate acid (50% TFA/DCM) via an

      
       mechanism releasing isobutylene and 
      
      
      
      .
    • Bzl Group: Stable to TFA.[1] Cleaved by strong acid (Anhydrous HF or TFMSA) via protonation of the ether oxygen followed by

      
       cleavage.
      
  • Key Liability: The generated benzyl carbocation (

    
    ) is an electrophile. If not intercepted, it attacks the electron-rich phenolic ring of Tyrosine at the ortho-position, leading to the irreversible 3-benzyltyrosine  byproduct.
    
Z-Tyr(Z)-OH: The Hydrogenolysis Specialist
  • Structure: Both the amine and the phenol are protected by the benzyloxycarbonyl (Z or Cbz) group.

    • 
      -Z: Carbamate linkage.
      
    • 
      -Z: Carbonate  linkage.
      
  • Deprotection: Both groups are cleaved simultaneously by catalytic hydrogenation (

    
    ) or strong acid (HBr/AcOH).
    
  • Key Liability: The phenolic carbonate (

    
    -Z) is significantly more labile to nucleophiles (amines, hydroxide) than the benzyl ether. It can be prematurely cleaved during coupling reactions if basic conditions (e.g., excess base in HATU couplings) are not strictly controlled.
    

Part 2: Strategic Selection & Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate derivative based on synthetic modality and cleavage requirements.

DecisionMatrix Start Select Tyrosine Derivative Method Synthesis Method? Start->Method SPPS Solid Phase (SPPS) Method->SPPS High Throughput Solution Solution Phase Method->Solution Scale-up / Short Peptide BocBzl Use Boc-Tyr(Bzl)-OH (Standard Boc SPPS) SPPS->BocBzl Boc Chemistry (TFA/HF) Cleavage Final Cleavage Condition? Solution->Cleavage Cleavage->BocBzl Acid Cleavage Required ZTyrZ Use Z-Tyr(Z)-OH (Clean Hydrogenolysis) Cleavage->ZTyrZ H2 / Pd-C (No Scavengers) Warning Warning: O-Z is base labile. Avoid strong amines. ZTyrZ->Warning

Figure 1: Decision matrix for selecting Tyrosine derivatives based on synthesis methodology.

Part 3: Critical Side Reactions & Troubleshooting

The 3-Benzyltyrosine Rearrangement (Boc-Tyr(Bzl)-OH)

In Boc chemistry, the most persistent failure mode is the migration of the benzyl group from the oxygen to the carbon ring during HF cleavage.

Mechanism:

  • HF protonates the ether oxygen.

  • Benzyl carbocation cleaves (

    
    ).
    
  • The carbocation performs a Friedel-Crafts alkylation on the phenol ring (ortho-position).

Prevention Protocol (The "Low-High" HF Method): To mitigate this, a "Low-High" HF procedure is required. The "Low" step uses a high concentration of dimethyl sulfide (DMS) to reduce the acidity function (


), favoring an 

-like cleavage that suppresses carbocation formation.
Nucleophilic Attack on Carbonates (Z-Tyr(Z)-OH)

The


-Z group is a carbonate. Unlike the 

-Z carbamate, the carbonate carbonyl is highly electrophilic.
  • Risk: Exposure to primary amines (e.g., during fragment condensation) can lead to

    
     acyl migration or simple cleavage of the 
    
    
    
    -Z group, leaving a free phenol which then causes side reactions (acylation) in subsequent steps.
  • Control: Maintain pH < 8 during coupling. Avoid excess DIEA/NMM.

Part 4: Experimental Protocols

Protocol A: "Low-High" HF Cleavage for Boc-Tyr(Bzl)-OH

Use this protocol to prevent benzyl migration.

Reagents: Anhydrous HF, p-Cresol, Dimethyl Sulfide (DMS).[2] Equipment: Teflon/Kel-F HF apparatus (Glass is strictly forbidden).

  • Low HF Step (S_N2 Cleavage):

    • Cool the reaction vessel to -78°C (Dry ice/acetone).

    • Add scavenger mixture: HF : DMS : p-Cresol (25 : 65 : 10 v/v) .

    • Warm to 0°C and stir for 2 hours.

    • Result: This removes the Bzl group via a mechanism that suppresses carbocations.

    • Evaporate HF and DMS under vacuum.

  • High HF Step (Final Cleavage):

    • Re-cool to -78°C.

    • Add HF : p-Cresol (90 : 10 v/v) .

    • Warm to 0°C and stir for 45-60 minutes.

    • Result: Cleaves the peptide from the resin and stubborn protecting groups (e.g., Arg(Tos)).[1][3]

  • Workup:

    • Precipitate with cold diethyl ether.[2] Wash 3x to remove p-cresol.

    • Extract peptide with 10-50% Acetic Acid/Water. Lyophilize.

Protocol B: Catalytic Hydrogenation for Z-Tyr(Z)-OH

Use this protocol for solution phase deprotection.

Reagents:


 gas (balloon or Parr shaker), 10% Pd/C catalyst, Methanol or Acetic Acid.
  • Preparation:

    • Dissolve the protected peptide in MeOH or AcOH. (Note: Z-Tyr(Z) derivatives are hydrophobic; AcOH improves solubility).

    • Add 10% Pd/C (5-10% by weight of peptide). Safety: Add catalyst under inert atmosphere (

      
      ) to prevent ignition of methanol vapors.
      
  • Reaction:

    • Purge system with

      
      . Maintain 1 atm (balloon) or 30-50 psi (Parr) depending on scale.
      
    • Stir vigorously for 2-12 hours.

    • Monitoring: TLC or HPLC. The reaction is complete when the UV trace shifts (phenol liberation) and mass corresponds to the free peptide.

  • Workup:

    • Filter through Celite to remove Pd/C.

    • Evaporate solvent.

    • Advantage:[4][5] No salts or scavengers remain.

Part 5: Comparative Data & Stability Profile

FeatureBoc-Tyr(Bzl)-OH Z-Tyr(Z)-OH
Primary Application Solid Phase (Boc SPPS)Solution Phase / Short Peptides
Side Chain Linkage Ether (Stable)Carbonate (Labile to base)
TFA Stability Excellent (Stable in 50% TFA)Good (Stable in 50% TFA)
Base Stability StablePoor (Cleaves with amines/OH-)
Deprotection Reagent HF, TFMSA, HBr

, HBr/AcOH
Scavenger Need High (Critical to prevent alkylation)None (Toluene is the only byproduct)
Solubility Good in DMF/DCMPoor (Very Hydrophobic)

References

  • Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis.[6] Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750–3756. Link

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[7] Chemical Reviews, 109(6), 2455–2504.[7] Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

  • Sigma-Aldrich. Boc-Tyr(Bzl)-OH Product Specification and Protocols. Link

  • Bachem. Z-Tyr(Z)-OH Technical Data Sheet. Link

Sources

Exploratory

N,O-bis(carbobenzoxy)tyrosine synonyms and nomenclature

An In-depth Technical Guide to N,O-bis(carbobenzoxy)tyrosine Part 1: Executive Summary N,O-bis(carbobenzoxy)tyrosine (commonly abbreviated as Z-Tyr(Z)-OH ) is a specialized derivative of the amino acid L-tyrosine where b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N,O-bis(carbobenzoxy)tyrosine

Part 1: Executive Summary

N,O-bis(carbobenzoxy)tyrosine (commonly abbreviated as Z-Tyr(Z)-OH ) is a specialized derivative of the amino acid L-tyrosine where both the


-amino group and the phenolic hydroxyl group are protected by benzyloxycarbonyl (Cbz or Z) groups.

Unlike the more common Z-Tyr-OH (mono-protection at the amine) or Z-Tyr(Bzl)-OH (amine protection plus a benzyl ether at the phenol), the bis-protected form features two distinct chemical linkages:

  • 
    -Amine:  A carbamate  linkage (stable to acids/bases, cleaved by hydrogenolysis/HBr).
    
  • Phenolic Hydroxyl: A carbonate linkage (less stable to nucleophiles/bases than the carbamate, but cleaved by hydrogenolysis).

This compound serves as a critical intermediate in peptide synthesis when simultaneous protection of both reactive centers is required, followed by a global deprotection step using hydrogenolysis.

Part 2: Nomenclature and Synonyms

The nomenclature for this compound can be confusing due to the presence of two identical protecting groups attached via different functionalities. The following table standardizes the terminology.

Table 1: Standardized Nomenclature
Naming ConventionName / IdentifierTechnical Note
IUPAC Name (2S)-3-{4-[(benzyloxycarbonyl)oxy]phenyl}-2-{[(benzyloxy)carbonyl]amino}propanoic acidExplicitly names the carbonate ester on the phenyl ring.
Common Name N,O-bis(carbobenzoxy)-L-tyrosine"Bis" indicates two groups; "carbobenzoxy" is the older term for benzyloxycarbonyl.
Peptide Abbreviation Z-Tyr(Z)-OH The first "Z" refers to the

-amine; the parenthetic "(Z)" refers to the side-chain oxygen.
Alternative Abbreviation Cbz-Tyr(Cbz)-OH"Cbz" is synonymous with "Z".[1]
Chemical Abstract Service CAS 57228-56-5 Distinct from Z-Tyr-OH (1164-16-5) and Z-Tyr(Bzl)-OH (16677-29-5).
Molecular Formula

MW: 449.45 g/mol

Part 3: Structural Analysis & Stability

The "Bis" Distinction

The critical structural feature is the O-Z group.

  • In Z-Tyr(Bzl)-OH , the side chain is a benzyl ether (

    
    ). This is extremely stable to base and weak acids.
    
  • In Z-Tyr(Z)-OH , the side chain is a benzyl carbonate (

    
    ).
    

Causality in Application: Researchers choose Z-Tyr(Z)-OH when they intend to remove all protecting groups in a single step via catalytic hydrogenation (


), avoiding the strong acids (like HF or TfOH) required to cleave benzyl ethers. However, one must be cautious: the phenolic carbonate is susceptible to nucleophilic attack (e.g., by amines or hydroxide), potentially leading to premature deprotection of the side chain during coupling reactions if pH is not controlled.

Part 4: Experimental Protocols

Protocol A: Synthesis via Schotten-Baumann Conditions

Context: This protocol describes the simultaneous introduction of Z-groups onto the amine and phenol using benzyl chloroformate (Z-Cl) under basic conditions.

Materials:

  • L-Tyrosine (10 mmol)

  • Benzyl Chloroformate (Z-Cl) (25-30 mmol, 2.5–3.0 equivalents)

  • 2M NaOH (aqueous)

  • Acetone or Dioxane (solvent)

  • Conc. HCl (for acidification)[2]

Methodology:

  • Dissolution: Dissolve L-Tyrosine in 2M NaOH (20 mL). The high pH (>10) ensures the phenol is deprotonated (

    
    ), making it nucleophilic enough to react with Z-Cl.
    
  • Addition: Cool the solution to 0–5°C. Add Z-Cl dropwise while simultaneously adding additional 2M NaOH to maintain pH between 10–11.

    • Why? If the pH drops below 9, the phenol protonates and will not react to form the carbonate. If pH exceeds 12, Z-Cl hydrolyzes rapidly.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Workup:

    • Extract the alkaline solution with diethyl ether (removes unreacted Z-Cl and benzyl alcohol byproduct). Discard the organic layer.

    • Acidify the aqueous layer carefully with Conc. HCl to pH ~2.

    • The product, Z-Tyr(Z)-OH , will precipitate as a white solid or oil (which solidifies upon standing).

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Protocol B: Global Deprotection (Hydrogenolysis)

Context: Removal of both Z groups to regenerate free L-Tyrosine.

Methodology:

  • Dissolve Z-Tyr(Z)-OH in Methanol or Acetic Acid.

  • Add 10% Pd/C catalyst (10 wt% of substrate).

  • Stir under

    
     atmosphere (balloon pressure, 1 atm) for 2–4 hours.
    
  • Observation: The reaction releases

    
    .
    
  • Filtration: Filter through Celite to remove Pd/C.

  • Isolation: Evaporate solvent to yield free L-Tyrosine.

Part 5: Visualization of Pathways

The following diagram illustrates the synthesis and deprotection logic, highlighting the different chemical linkages formed.

Z_Tyr_Z_Pathways cluster_structure Linkage Types Tyr L-Tyrosine (Free Amine, Free Phenol) BisZ N,O-bis(carbobenzoxy)tyrosine (Z-Tyr(Z)-OH) CAS: 57228-56-5 Tyr->BisZ Schotten-Baumann (pH > 10, NaOH) ZCl Benzyl Chloroformate (Z-Cl) [Excess] ZCl->BisZ Deprotected L-Tyrosine (Regenerated) BisZ->Deprotected Hydrogenolysis (H2, Pd/C) Byproducts Byproducts: CO2 + Toluene BisZ->Byproducts N_Link N-Terminus: Carbamate (Stable) O_Link Side Chain: Carbonate (Labile to Base)

Caption: Synthesis and deprotection cycle of Z-Tyr(Z)-OH. Note the dual removal of carbamate and carbonate groups via hydrogenolysis.

Part 6: Physical Properties Data

PropertyData / Description
Appearance White to off-white crystalline solid
Molecular Weight 449.46 g/mol
Solubility Soluble in Ethyl Acetate, DMF, DMSO, Ethanol. Insoluble in Water (acidic/neutral).
Melting Point 100–115°C (Typical range for bis-Z derivatives; verify experimentally as commercial batches vary)
pKa Carboxyl group: ~3.5. (Phenol is masked).
Stability Store at -20°C. Hygroscopic. Sensitive to strong base (hydrolysis of carbonate).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 712438, N-Benzyloxycarbonyl-L-tyrosine (Related Mono-Z data for comparison). Retrieved from [Link]

  • Green, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
  • Schotten, C. (1884). "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft.

Sources

Protocols & Analytical Methods

Method

Introduction: Navigating the Role of Z-Protection for Tyrosine in Modern SPPS

An Application Guide to the Solid-Phase Synthesis of Peptides Containing Z-Protected Tyrosine The synthesis of complex peptides is a cornerstone of biochemical research and pharmaceutical development. The strategic use o...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Solid-Phase Synthesis of Peptides Containing Z-Protected Tyrosine

The synthesis of complex peptides is a cornerstone of biochemical research and pharmaceutical development. The strategic use of protecting groups is paramount to achieving high yield and purity. Tyrosine, with its reactive phenolic hydroxyl group, requires robust side-chain protection to prevent unwanted side reactions such as O-acylation during synthesis.[1] While the tert-butyl (tBu) group is the standard choice in the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, the benzyloxycarbonyl (Z or Cbz) group offers a distinct set of properties.[1][2]

This application note provides a comprehensive guide to the incorporation of Z-protected tyrosine—specifically Nα-Fmoc-O-benzyloxycarbonyl-L-tyrosine (Fmoc-Tyr(Z)-OH)—into peptides using SPPS. The Z-group is notably more stable to acids than the tBu group, requiring strong acidolysis (e.g., HBr in Acetic Acid) or catalytic hydrogenolysis for its removal.[1] This makes it orthogonal to the base-labile Fmoc group and offers an alternative strategy for synthesizing complex peptides where side-chain protection stability is critical.

We will explore the causality behind experimental choices, provide detailed, field-proven protocols for coupling this sterically demanding building block, and address potential challenges to ensure successful synthesis.

Physicochemical Profile: Fmoc-Tyr(Z)-OH

Understanding the properties of the building block is critical for designing a successful synthesis strategy.

  • Structure: Fmoc-Tyr(Z)-OH features the base-labile Fmoc group for temporary Nα-protection and the acid-stable Z-group for "permanent" side-chain protection.

  • Steric Hindrance: The presence of two bulky aromatic protecting groups makes Fmoc-Tyr(Z)-OH a sterically hindered amino acid. This property dictates the need for highly efficient coupling reagents to drive the reaction to completion.

  • Orthogonality: In the context of Fmoc-SPPS, the Z-group is fully orthogonal. It is stable to the repeated piperidine treatments used for Fmoc removal and remains intact until the final cleavage step.[1] This contrasts with Boc-based strategies where the Z-group's stability to repeated TFA treatments can be limited, potentially leading to premature deprotection.[3]

Strategic Coupling of Fmoc-Tyr(Z)-OH: Reagents and Rationale

The successful incorporation of a sterically hindered residue like Fmoc-Tyr(Z)-OH hinges on the choice of coupling methodology. The goal is to form a highly reactive activated species that can overcome the steric barrier without inducing significant racemization.

Recommended Activation Methods

Standard carbodiimide activation with DCC or DIC alone is often insufficient for hindered residues. The use of additives or, more effectively, pre-formed onium salts is highly recommended.

  • Onium Salt Activators (Aminium/Uronium & Phosphonium): These reagents have become the gold standard for difficult couplings.[4][5] They react with the amino acid's carboxyl group to form highly reactive active esters.

    • HATU/HCTU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and its chloro-derivative (HCTU) are exceptionally efficient. The incorporated 7-azabenzotriazole (HOAt) moiety provides anchimeric assistance, accelerating the coupling reaction and suppressing racemization, making them ideal for hindered residues.[6][7]

    • HBTU/TBTU: While slightly less reactive than HATU, HBTU is a robust and widely used coupling reagent that generates the corresponding OBt active ester.[7][8][9] It is a cost-effective and reliable choice for many applications.

    • COMU: As a modern alternative, COMU is based on OxymaPure, which avoids the potentially explosive nature of benzotriazole-based additives while providing comparable or superior efficiency and racemization suppression.[6][10][11]

  • Carbodiimide Activators with Additives:

    • DIC/HOAt or DIC/OxymaPure: The combination of a liquid carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive remains an excellent, low-racemization option.[6][12] The additive converts the unstable O-acylisourea intermediate into a more stable and reactive active ester, minimizing side reactions.[6]

The Critical Role of the Base

A non-nucleophilic tertiary amine is required to facilitate the activation.

  • DIPEA (N,N-Diisopropylethylamine): Commonly used, but can promote racemization, particularly for sensitive residues.[4]

  • 2,4,6-Collidine or N-Methylmorpholine (NMM): These sterically hindered bases are preferred as they are less likely to cause epimerization and are excellent choices when coupling Fmoc-Tyr(Z)-OH.[4][13]

Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Reagent equivalents are calculated based on the initial resin loading.

Prerequisites: Standard Fmoc-SPPS Cycle

Before coupling Fmoc-Tyr(Z)-OH, the standard SPPS workflow must be followed.

SPPS_Workflow Start Start: Peptide-Resin Deprotection Step 1: Nα-Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Step 2: DMF Wash (Remove excess base) Deprotection->Wash1 Coupling Step 3: Amino Acid Coupling (See Protocols Below) Wash1->Coupling Wash2 Step 4: DMF Wash (Remove excess reagents) Coupling->Wash2 Monitoring Step 5: Monitoring (e.g., Kaiser Test) Wash2->Monitoring Next_Cycle Repeat for Next Amino Acid Monitoring->Next_Cycle Incomplete End Synthesis Complete Monitoring->End Complete Next_Cycle->Deprotection

Caption: Standard workflow for a single cycle in Fmoc-SPPS.

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for Fmoc-Tyr(Z)-OH due to its superior efficiency with sterically hindered residues.[7]

  • Reagent Preparation (Activation Solution): In a separate vessel, dissolve:

    • Fmoc-Tyr(Z)-OH (3.0 eq.)

    • HATU (2.9 eq.)

    • In N,N-Dimethylformamide (DMF) to a concentration of ~0.5 M.

  • Activation: Just prior to adding to the resin, add 2,4,6-Collidine (6.0 eq.) to the activation solution. Allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected and washed peptide-resin.

  • Reaction Time: Agitate the reaction vessel at room temperature for 1-4 hours. The extended time helps ensure the reaction goes to completion.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads.[14] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling should be repeated (a "double couple").

  • Washing: Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to prepare for the next cycle.

Protocol 2: DIC/OxymaPure-Mediated Coupling

This method is an excellent, safer alternative to benzotriazole-based reagents and provides low racemization.[6][11]

  • Reagent Preparation:

    • In a separate vessel, dissolve Fmoc-Tyr(Z)-OH (3.0 eq.) and OxymaPure (3.0 eq.) in DMF.

  • Activation: Add DIC (3.0 eq.) to the solution and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Agitate the vessel for 2-6 hours at room temperature.

  • Monitoring & Washing: Follow steps 5 and 6 from Protocol 1.

Activation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-Tyr(Z)-O⁻ + H⁺ ActiveEster {Fmoc-Tyr(Z)-OAt | (Highly Reactive Ester)} AA->ActiveEster Attacks HATU HATU + Collidine HATU->ActiveEster CoupledPeptide {Fmoc-Tyr(Z)-NH-Peptide-Resin} ActiveEster->CoupledPeptide Reacts with Resin H₂N-Peptide-Resin Resin->CoupledPeptide Nucleophilic Attack

Caption: Mechanism of Fmoc-Tyr(Z)-OH activation with HATU.

Quantitative Data Summary: Coupling Reagent Comparison

Coupling ReagentRelative ReactivityRacemization RiskKey Advantages
HATU/HCTU +++++LowHighest efficiency for hindered residues; anchimeric assistance suppresses racemization.[6]
COMU ++++Very LowExcellent efficiency; non-explosive OxymaPure byproduct; superior racemization suppression.[6][13]
HBTU/TBTU +++Low-ModerateRobust, reliable, and cost-effective standard for many applications.[4][7][8]
DIC + HOAt/Oxyma +++Very LowBase-free options minimize racemization; good for sensitive residues.[6][12]

Troubleshooting and Advanced Considerations

  • Problem: Incomplete Coupling (Positive Kaiser Test)

    • Cause: Insufficient activation or reaction time due to high steric hindrance.

    • Solution 1 (Double Coupling): Drain the vessel, wash with DMF, and repeat the coupling protocol with a fresh solution of activated amino acid.

    • Solution 2 (Capping): If repeated coupling fails, "cap" the unreacted free amines by acetylating them with a solution of acetic anhydride and DIPEA in DMF. This prevents the formation of deletion sequences.

    • Solution 3 (Solvent): For highly aggregated sequences, consider using a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or adding DCM to the DMF.[4]

  • Problem: Racemization

    • Cause: Over-activation or use of a strong, nucleophilic base like DIPEA.

    • Solution: Always use an additive (HOAt, OxymaPure).[6] Switch from DIPEA to a bulkier, less nucleophilic base like 2,4,6-collidine.[4][13] Avoid prolonged pre-activation times.

Final Cleavage and Z-Group Deprotection

The Z-group is stable to the standard TFA "cocktail" used to cleave peptides from the resin and remove other side-chain protecting groups (like tBu, Boc, Trt).[1] Therefore, a two-step post-synthesis deprotection is required if the Z-group must be removed.

  • Step 1: Standard TFA Cleavage:

    • Cleave the peptide from the resin and remove other acid-labile protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-3 hours.[15]

    • Precipitate and wash the peptide with cold diethyl ether.

    • At this stage, you will have the crude peptide with the Tyr(Z) modification intact.

  • Step 2: Z-Group Removal (Solution Phase):

    • Method A: Catalytic Hydrogenolysis: Dissolve the peptide in a suitable solvent (e.g., MeOH, DMF, or aqueous acid) and treat with a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This method is clean but incompatible with sulfur-containing residues (Met, Cys).

    • Method B: Strong Acidolysis: Treat the peptide with a solution of 33% HBr in acetic acid for 1-2 hours at room temperature. This method is robust but harsh. Scavengers like anisole should be included to prevent side reactions.

References

  • VertexAI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • BenchChem. (2025). A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • PubMed. (1978, August). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. Int J Pept Protein Res., 12(2), 57-68.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). A Comparative Guide to Boc-Tyr(Boc)-OH in Peptide Synthesis: Applications, Limitations, and Alternatives.
  • BenchChem. (2025). Application Notes and Protocols for Boc-Tyr(Boc)-OH in Peptide Synthesis.
  • Wikipedia. (n.d.). HBTU.
  • Novabiochem. (n.d.). Peptide Coupling Reagents Guide.
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12).
  • RSC Publishing. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • Suzhou Highfine Biotech. (2025, April 17). Exploring the Diverse Functions of HBTU in Peptide Synthesis.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.

Sources

Application

Introduction: Navigating Tyrosine Protection in Boc Chemistry

An Application Guide to the Strategic Use of Z-Protected Tyrosine in Boc-SPPS A Technical Guide for Researchers, Scientists, and Drug Development Professionals Solid-Phase Peptide Synthesis (SPPS) using tert-butyloxycarb...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Use of Z-Protected Tyrosine in Boc-SPPS A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry remains a powerful and robust strategy, particularly for the synthesis of complex or hydrophobic peptides.[1] The success of any synthesis hinges on a meticulously planned protecting group strategy, which must be "orthogonal" or "quasi-orthogonal" to ensure the selective deprotection of the temporary Nα-Boc group at each cycle without disturbing the permanent side-chain protecting groups.[1][2]

The tyrosine residue, with its nucleophilic phenolic hydroxyl group, requires robust side-chain protection to prevent side reactions such as O-acylation during coupling steps.[3][4] While various protecting groups exist, the benzyloxycarbonyl (Z or Cbz) group offers a classic and effective option compatible with the Boc-SPPS workflow.

This guide provides a detailed examination of the use of Boc-Tyr(Z)-OH in Boc-SPPS. It is important to clarify a key chemical principle: for a standard iterative SPPS workflow based on Boc chemistry, the Nα-protecting group must be Boc. An amino acid derivative like Z-Tyr(Z)-OH, where the Nα-position is also protected by a Z-group, is not suitable for chain elongation in this context. The Z-group's stability to trifluoroacetic acid (TFA) prevents its removal at each cycle.[1] Therefore, this document focuses on the correct and practical application of Nα-Boc-O-Z-L-tyrosine, hereafter referred to as Boc-Tyr(Z)-OH , as the building block for incorporating Z-protected tyrosine into a peptide sequence using the Boc-SPPS methodology.

Core Principles: The Boc/Z Quasi-Orthogonal Strategy

The combination of a Boc group for Nα-protection and a Z group for side-chain protection represents a "quasi-orthogonal" system. Both groups are acid-labile, but their removal requires significantly different acid strengths, allowing for selective deprotection.[2]

  • Nα-Boc Group: This temporary protecting group is labile to moderate acids. It is quantitatively removed at the beginning of each coupling cycle using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[5] The mechanism involves the formation of a stable tert-butyl cation, which must be scavenged to prevent side reactions.[2]

  • Side-Chain Z-Group: The benzyloxycarbonyl group is stable under the conditions of repetitive TFA treatment used for Boc removal.[6] Its cleavage requires a much stronger acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which is performed during the final step to simultaneously cleave the completed peptide from the resin support and remove all permanent side-chain protecting groups.[7]

This differential lability is the cornerstone of the Boc/Z strategy, enabling the stepwise assembly of the peptide chain while ensuring the integrity of the tyrosine side chain until the final deprotection.

Experimental Workflows & Protocols

Overall Workflow for Boc-SPPS

The synthesis process involves iterative cycles of deprotection, neutralization, and coupling to build the peptide chain, followed by a final cleavage and deprotection step.

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Nα-Boc Deprotection (50% TFA in DCM) Wash1 Washing Steps (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Washing Steps (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (e.g., Boc-Tyr(Z)-OH + DIC/HOBt) Wash2->Coupling Kaiser_Test Kaiser Test (Monitor Completion) Coupling->Kaiser_Test Wash3 Washing Steps (DMF, DCM) Wash3->Deprotection Next Cycle Final_Cleavage Final Cleavage & Deprotection (HF or TFMSA with Scavengers) Wash3->Final_Cleavage Final Cycle Kaiser_Test->Coupling Positive (Recouple) Kaiser_Test->Wash3 Negative Start Start: Merrifield Resin Start->Deprotection Purification Purification & Analysis (RP-HPLC, Mass Spectrometry) Final_Cleavage->Purification Cleavage_Diagram PeptideResin Peptidyl-Resin (Boc-AA...-Tyr(Z)-...-AA-Resin) StrongAcid Strong Acid Cleavage (HF or TFMSA/TFA) + Scavengers (Anisole, Thioanisole) PeptideResin->StrongAcid FreePeptide Fully Deprotected Peptide (H-AA...-Tyr(OH)-...-AA-OH) StrongAcid->FreePeptide Byproducts Byproducts: - Spent Resin - Scavenger Adducts - Benzyl Cations StrongAcid->Byproducts

Final cleavage and deprotection of a peptide containing Tyr(Z).

Peptide Characterization

After cleavage and isolation, the crude peptide must be purified and its identity confirmed.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the crude peptide product. A gradient of acetonitrile in water with 0.1% TFA as an ion-pairing agent is typically used.

  • Analysis:

    • Analytical RP-HPLC: Used to assess the purity of the crude and purified peptide.

    • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-MS are used to confirm the molecular weight of the final peptide, verifying that the correct sequence was synthesized and all protecting groups were removed.

Troubleshooting and Key Considerations

  • Incomplete Coupling to Tyr(Z): The bulky Z-group may cause some steric hindrance. If a Kaiser test is positive after the initial coupling, a second coupling step (recouple) is recommended before proceeding.

  • N-Benzylation: Although less common with HF cleavage, removal of Z-groups with strong TFA/TFMSA mixtures can sometimes lead to N-benzylation of other residues if scavenging is inefficient. [8]* Alkylation of Tyrosine: This is the most significant risk during final cleavage. The use of appropriate scavengers like anisole or cresol is not optional; it is critical to achieving a high-purity product. Anisole acts as a trap for the benzyl carbocation generated from the Z-group.

  • Solubility: Boc-Tyr(Z)-OH generally has good solubility in DMF and DCM, the common solvents used in Boc-SPPS.

Conclusion

The use of Boc-Tyr(Z)-OH provides a reliable method for incorporating tyrosine into peptides synthesized via the Boc-SPPS strategy. The key to success lies in understanding the quasi-orthogonal nature of the Boc and Z protecting groups. While the iterative synthesis cycles follow standard Boc chemistry protocols, meticulous attention must be paid to the final cleavage step. The use of a potent scavenger cocktail with a strong acid like HF or TFMSA is essential to efficiently remove the Z-group while preventing catastrophic side reactions, ensuring the synthesis of the target peptide with high yield and purity.

References

  • Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Company.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Anaspec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]

  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides. Methods in enzymology, 289, 67-83.

Sources

Method

Application Note: Global Deprotection of N,O-bis(benzyloxycarbonyl)tyrosine via Pd/C Catalyzed Hydrogenolysis

Introduction & Mechanistic Rationale In the synthesis of complex peptides and active pharmaceutical ingredients (APIs), N,O-bis(benzyloxycarbonyl)tyrosine—commonly denoted as Z-Tyr(Z)-OH—serves as a critical building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the synthesis of complex peptides and active pharmaceutical ingredients (APIs), N,O-bis(benzyloxycarbonyl)tyrosine—commonly denoted as Z-Tyr(Z)-OH—serves as a critical building block. The benzyloxycarbonyl (Cbz or Z) group is the gold standard for orthogonal protection strategies because it exhibits high stability toward both the acidic conditions used for Boc removal and the basic conditions required for Fmoc cleavage[1].

Global deprotection of Z-Tyr(Z)-OH requires the simultaneous cleavage of two distinct functional groups: an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-linked carbamate (N-Cbz) and an 

-linked carbonate (O-Cbz). Catalytic hydrogenolysis utilizing Palladium on Carbon (Pd/C) is the premier methodology for this transformation due to its exceptionally clean reaction profile, yielding only volatile byproducts.

Mechanistic Causality: The reaction is governed by heterogeneous surface catalysis. Molecular hydrogen undergoes dissociative chemisorption on the palladium surface, generating a highly reactive palladium hydride species. The benzylic C–O bonds of both the N-Cbz and O-Cbz groups adsorb onto the active metal sites and are cleaved via hydrogenolysis[1]. This cleavage ejects toluene and leaves behind two inherently unstable intermediates: a carbamic acid at the


-amine and a carbonic monoester at the phenolic oxygen. Both intermediates undergo rapid, spontaneous decarboxylation at room temperature, driving the reaction forward entropically to yield the free zwitterionic amino acid, L-Tyrosine.

Reaction Pathway Visualization

G Substrate Z-Tyr(Z)-OH (Protected) Catalyst Pd/C + H2 (Adsorption) Substrate->Catalyst Solvation (MeOH) Intermediate Carbamic Acid & Carbonic Monoester Catalyst->Intermediate Hydrogenolysis (C-O Cleavage) Product L-Tyrosine (Deprotected) Intermediate->Product Spontaneous Decarboxylation Byproducts Toluene + CO2 (Volatile) Intermediate->Byproducts Released

Fig 1: Mechanistic pathway of Z-Tyr(Z)-OH global deprotection via Pd/C catalytic hydrogenolysis.

Experimental Methodology: Self-Validating Protocol

Safety Directive: Dry Pd/C is highly pyrophoric, particularly when saturated with hydrogen gas or exposed to methanol vapors. Always introduce the catalyst to the reaction vessel under an inert atmosphere before adding the solvent, or utilize a 50% wet catalyst to mitigate ignition risks.

Materials Required
  • Substrate: N,O-bis(benzyloxycarbonyl)tyrosine (1.0 mmol, 449.4 mg)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 mol% Pd, ~100 mg)

  • Solvent: Methanol (MeOH), HPLC grade (15 mL)

  • Additive: Glacial Acetic Acid (1.0 mmol, 57 µL)

  • Hydrogen Source: H

    
     gas balloon (1 atm)
    
Step-by-Step Batch Hydrogenation Protocol
  • Inert Catalyst Loading: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 100 mg of 10% Pd/C (50% wet). Purge the flask with Argon for 5 minutes to displace ambient oxygen.

  • Substrate Solvation: In a separate vial, dissolve Z-Tyr(Z)-OH (449.4 mg) in 15 mL of MeOH. Add 57 µL of glacial acetic acid. Carefully transfer this homogeneous solution into the reaction flask under a continuous stream of Argon.

  • Degassing and H

    
     Introduction:  Seal the flask with a rubber septum. Connect a vacuum line and a hydrogen-filled balloon via a three-way stopcock. Carefully evacuate the flask until the solvent gently bubbles, then backfill with H
    
    
    
    . Repeat this vacuum/H
    
    
    cycle exactly three times to ensure a strictly reductive atmosphere.
  • Reaction Execution: Stir the heterogeneous mixture vigorously (800–1000 rpm) at room temperature (20–25 °C) under a positive pressure of H

    
     (1 atm) for 4 to 6 hours.
    
  • Self-Validation Checkpoint (In-Process Monitoring): The protocol validates its own completion through two observable metrics:

    • Physical: The cessation of micro-bubbling (CO

      
       evolution) indicates that decarboxylation is complete.
      
    • Analytical: Analyze an aliquot via TLC (Eluent: DCM/MeOH 9:1). The reaction is complete when the UV-active starting material spot (

      
      ) is entirely consumed, replaced by a single, highly polar ninhydrin-positive spot (
      
      
      
      ) corresponding to free L-Tyrosine.
  • Catalyst Filtration: Purge the flask with Argon to displace residual H

    
    . Filter the reaction mixture through a tightly packed pad of Celite using a sintered glass funnel. Wash the Celite pad thoroughly with hot MeOH (3 × 10 mL) and deionized water (10 mL) to ensure complete elution of the zwitterionic product. Caution: Do not allow the Pd/C filter cake to dry; keep it wetted with solvent.
    
  • Product Isolation: Concentrate the combined filtrates under reduced pressure. Lyophilize the resulting aqueous residue to afford pure L-Tyrosine as a white solid.

Quantitative Data & Optimization Matrix

To facilitate process scale-up and adapt to varying laboratory infrastructure, the following table summarizes quantitative data for different deprotection methodologies[2][3].

MethodologyCatalyst LoadingSolvent SystemReaction TimeYieldMechanistic Notes
H

Balloon (1 atm)
10% Pd/C (10 mol%)MeOH + AcOH (1 eq)4–6 h>95%Standard batch conditions; clean profile with minimal side reactions.
Continuous Flow (H-Cube) 10% Pd/C CatCartEtOH/EtOAc (1:1)~3.5 h (total)92%Ideal for scale-up; elevated temp (60-80 °C) accelerates conversion[3].
Transfer Hydrogenation 10% Pd/C (20 mol%)MeOH + HCOONH

30–60 min85–90%Rapid cleavage[2]; requires sublimation of excess formate salts during workup.
H

Pressure (50 psi)
5% Pd/C (5 mol%)EtOH1–2 h>95%Requires autoclave; lower catalyst loading reduces overall process cost.

Critical Insights & Troubleshooting (E-E-A-T)

  • Catalyst Poisoning & The Role of Acetic Acid: As the N-Cbz group is cleaved, the resulting free

    
    -amine can coordinate strongly to the palladium surface, effectively poisoning the catalyst and stalling the reaction. The deliberate addition of a stoichiometric amount of acetic acid protonates the amine, forming an ammonium acetate salt that lacks the lone pair required for metal coordination.
    
  • Selective Inhibition: Conversely, if a synthetic route requires the selective retention of a benzyl ether while cleaving other reducible groups, basic additives such as ammonia or pyridine can be intentionally introduced. These nitrogenous bases competitively adsorb onto the Pd/C surface, completely suppressing benzyl ether hydrogenolysis[4][5].

  • Solvent Polarity and Product Precipitation: Z-Tyr(Z)-OH is highly soluble in organic solvents, but the fully deprotected L-Tyrosine is a zwitterion with poor solubility in pure alcohols. If the product precipitates prematurely, it can coat the Pd/C particles, halting catalysis. Utilizing a mixed solvent system (e.g., MeOH/H

    
    O) or washing the final filter cake with hot water ensures quantitative recovery of the product.
    

References

  • [4][5] Sajiki, H. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 1995, 36(20), 3465-3468. Organic Chemistry Portal. URL: [Link]

  • [2][6] Cbz deprotection conditions: screening of catalysts and sources of H2. Molecules, 2017/2023. ResearchGate. URL: [Link]

Sources

Application

solvent selection for Z-Tyr(Z)-OH coupling (DMF vs DCM)

Application Note: Thermodynamic and Kinetic Considerations for Solvent Selection in Z-Tyr(Z)-OH Coupling Executive Summary The incorporation of heavily protected amino acid derivatives, such as N,O-bis-benzyloxycarbonyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thermodynamic and Kinetic Considerations for Solvent Selection in Z-Tyr(Z)-OH Coupling

Executive Summary

The incorporation of heavily protected amino acid derivatives, such as N,O-bis-benzyloxycarbonyl-L-tyrosine [Z-Tyr(Z)-OH], presents unique kinetic and thermodynamic challenges during peptide synthesis. While the benzyloxycarbonyl (Z or Cbz) group effectively masks nucleophilicity and prevents unwanted side reactions like O-acylation[1], the presence of two bulky Z-groups introduces severe steric hindrance. This steric bulk significantly retards the rate of amide bond formation. Consequently, the choice of solvent—primarily N,N-Dimethylformamide (DMF) versus Dichloromethane (DCM)—becomes a critical parameter. This guide provides a mechanistic analysis of how solvent polarity, resin solvation, and transition-state stabilization dictate the success of Z-Tyr(Z)-OH coupling, culminating in optimized, self-validating protocols.

Mechanistic Causality: Steric Hindrance and Competing Pathways

To understand the solvent effect, one must first analyze the reaction kinetics. The activation of Z-Tyr(Z)-OH (e.g., via carbodiimides like DIC and additives like HOBt) forms an active intermediate, such as an O-acylisourea or an OBt ester[2].

Because the bulky O-Z group on the tyrosine side chain physically obstructs the approach of the resin-bound amine nucleophile, the primary coupling reaction is exceptionally slow. This kinetic bottleneck allows competing, thermodynamically driven side reactions to occur:

  • Base-Catalyzed Enolization (Racemization/Epimerization): Although urethane protecting groups (like the N-alpha Z group) generally suppress oxazolone-mediated racemization, the prolonged lifetime of the activated intermediate allows basic additives (e.g., DIPEA) to abstract the alpha-proton, leading to enolization and subsequent epimerization[2].

  • Peptide Aggregation: Slow couplings give the growing peptide chain ample time to form intermolecular hydrogen bonds, leading to beta-sheet aggregation and "hydrophobic collapse," which further buries the reactive amine[3].

Solvent Thermodynamics: DMF vs. DCM

The selection between DMF and DCM is not arbitrary; it is a manipulation of the reaction's dielectric environment and solvation dynamics.

N,N-Dimethylformamide (DMF) DMF is a polar, aprotic solvent with a high dielectric constant. Its primary advantage is its exceptional ability to disrupt intermolecular hydrogen bonding, thereby preventing peptide aggregation and maintaining the growing chain in an extended, highly solvated conformation[3]. However, the high polarity of DMF can stabilize the charged enolate transition state during base-catalyzed proton abstraction, marginally increasing the risk of racemization during the slow coupling of hindered residues like Z-Tyr(Z)-OH[4].

Dichloromethane (DCM) DCM is a non-polar solvent with a low dielectric constant. It is unparalleled in its ability to swell hydrophobic polystyrene (PS) resins, maximizing the internal volume and accessibility of reactive sites[4]. Furthermore, less polar solvents like DCM do not stabilize charged intermediates as effectively as DMF, which can suppress the rate of base-catalyzed racemization[5]. The critical failure point of DCM, however, is its inability to solvate longer, polar peptide chains, leading to rapid aggregation and incomplete coupling.

Quantitative Comparison of Solvent Properties
ParameterN,N-Dimethylformamide (DMF)Dichloromethane (DCM)Mechanistic Impact on Z-Tyr(Z)-OH
Dielectric Constant (

)
36.78.9High

in DMF stabilizes charged intermediates, slightly increasing enolization risk.
Resin Swelling (Polystyrene) ModerateExcellentDCM maximizes pore volume, aiding the diffusion of the bulky Z-Tyr(Z)-OH complex.
Peptide Solvation (Anti-aggregation) ExcellentPoorDMF prevents beta-sheet formation during the kinetically slow coupling process.
Racemization Risk ModerateLowDCM destabilizes the enolate transition state, preserving chiral integrity.
Optimal Use Case Long sequences (>5 residues), PEG resinsShort sequences, Polystyrene resinsA mixed solvent system often provides the optimal thermodynamic balance.

Visualizing the Reaction and Solvent Logic

ActivationPathway Z Z-Tyr(Z)-OH (Sterically Hindered) Act Activated Intermediate (OBt Ester) Z->Act DIC/HOBt Product Successful Amide Bond (Requires Good Solvation) Act->Product Amine Nucleophile (Favored in DMF) Side Base-Catalyzed Enolization (Epimerization) Act->Side Slow Kinetics (Suppressed in DCM)

Mechanistic divergence of Z-Tyr(Z)-OH: Successful coupling vs. enolization based on solvent kinetics.

SolventSelection Start Evaluate Z-Tyr(Z)-OH Coupling Parameters ChainLength Peptide Chain Length & Aggregation Risk Start->ChainLength ResinType Resin Matrix Type Start->ResinType ChooseDMF Primary Solvent: DMF (Max Solvation) ChainLength->ChooseDMF >5 residues ChooseDCM Primary Solvent: DCM (Max Swelling) ChainLength->ChooseDCM <5 residues ResinType->ChooseDMF PEG Resins ResinType->ChooseDCM Polystyrene Resins Mixture Optimized: DCM/DMF (1:1) (Balanced Thermodynamics) ChooseDMF->Mixture If coupling fails ChooseDCM->Mixture If aggregation occurs

Decision matrix for solvent selection to optimize Z-Tyr(Z)-OH coupling efficiency.

Self-Validating Experimental Protocol: Mixed-Solvent Coupling

Because Z-Tyr(Z)-OH requires both the excellent resin-swelling properties of DCM (to allow the bulky molecule to access the pores) and the anti-aggregating properties of DMF (to keep the amine accessible), a 1:1 DCM/DMF cosolvent system is often the most authoritative approach[5].

This protocol utilizes a self-validating feedback loop via the Kaiser (Ninhydrin) test to ensure the kinetic barrier has been overcome before proceeding.

Materials Required
  • Amino Acid: Z-Tyr(Z)-OH (3.0 equivalents relative to resin loading)

  • Activators: N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq), 1-Hydroxybenzotriazole (HOBt) (3.0 eq)

  • Solvents: Anhydrous DMF, Anhydrous DCM

  • Resin: Polystyrene-based resin with a free N-terminal amine.

Step-by-Step Methodology
  • Resin Preparation & Swelling:

    • Weigh the functionalized resin into a fritted reaction vessel.

    • Add 10 mL/g of anhydrous DCM. Agitate gently for 30 minutes to achieve maximum pore expansion.

    • Drain the DCM and wash the resin with a 1:1 mixture of DCM/DMF (3 × 10 mL/g).

  • Pre-Activation of Z-Tyr(Z)-OH:

    • Causality Note: Pre-activation minimizes the time the free amine is exposed to unreacted coupling reagents, reducing side reactions.

    • Dissolve Z-Tyr(Z)-OH (3.0 eq) and HOBt (3.0 eq) in a minimal volume of DMF (just enough to achieve complete dissolution).

    • Add an equal volume of DCM to the solution to create a 1:1 DCM/DMF ratio.

    • Chill the solution to 0°C (optional, but recommended to suppress early enolization).

    • Add DIC (3.0 eq) and stir for 5 minutes to generate the OBt active ester.

  • Coupling Reaction:

    • Transfer the activated Z-Tyr(Z)-OH solution to the resin.

    • Agitate the suspension at room temperature. Due to the severe steric hindrance of the O-Z group, extend the coupling time to 3 to 4 hours (standard amino acids typically require 45-60 minutes).

  • In-Process Validation (Kaiser Test):

    • Extract a few resin beads, wash them thoroughly with DCM and ethanol, and perform a Kaiser (Ninhydrin) test.

    • Self-Validation: A blue color indicates unreacted amines (incomplete coupling due to steric block). A yellow/colorless result validates successful amide bond formation.

    • Troubleshooting: If the test is positive after 4 hours, do not extend the time (which risks racemization). Instead, drain the vessel, wash, and perform a double-coupling using a highly reactive uronium salt (e.g., HATU/DIPEA) exclusively in DMF to force the reaction to completion[6].

  • Post-Coupling Wash:

    • Drain the reaction mixture.

    • Wash the resin sequentially to remove all unreacted bulky intermediates: DMF (3x), DCM (3x), and Methanol (3x)[5].

References

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization Source: PubMed / NIH URL:[Link]

  • Racemization Assays in Peptide Synthesis Source: Thieme Connect URL:[Link]

  • Supporting information: Automated flow-based peptide synthesis (AFPS) Source: The Royal Society of Chemistry URL:[Link]

Sources

Method

synthesis of tyrosine-containing peptides using Z-Tyr(Z)-OH

Application Note: Solution-Phase Synthesis of Tyrosine-Containing Peptides Utilizing Z-Tyr(Z)-OH Introduction & Scientific Rationale In the synthesis of complex peptides, the incorporation of tyrosine (Tyr) presents a di...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solution-Phase Synthesis of Tyrosine-Containing Peptides Utilizing Z-Tyr(Z)-OH

Introduction & Scientific Rationale

In the synthesis of complex peptides, the incorporation of tyrosine (Tyr) presents a distinct chemical vulnerability. The phenolic hydroxyl group on the tyrosine side chain acts as a potent nucleophile. During the activation of the carboxyl group—particularly when utilizing highly reactive mixed anhydrides or active esters—this unprotected phenol readily undergoes O-acylation[1]. This side reaction leads to the formation of undesired branched peptides, complicating purification and drastically reducing the overall yield of the target sequence[2].

To neutralize this nucleophilicity, global protection of both the α-amino group and the phenolic side chain is required. N,O-bis(benzyloxycarbonyl)-L-tyrosine, commonly designated as Z-Tyr(Z)-OH, provides an optimal structural solution[3]. The benzyloxycarbonyl (Z or Cbz) moiety offers robust steric shielding and electronic deactivation of the phenol, completely suppressing O-acylation[1]. Crucially, the bis-Z protection strategy is highly stable under the mildly basic conditions of standard peptide coupling, yet it can be cleanly and simultaneously removed via catalytic hydrogenation—a process that is completely orthogonal to acid-labile protecting groups (such as Boc or tBu)[4][5].

Physicochemical Properties & Quantitative Parameters

To ensure reproducibility across synthetic runs, the quantitative parameters for the substrate and the reaction conditions must be strictly controlled.

Table 1: Physicochemical Properties of Z-Tyr(Z)-OH

Property Value
Chemical Name N,O-bis(benzyloxycarbonyl)-L-tyrosine
CAS Number 57228-56-5
Molecular Formula C₂₅H₂₃NO₇
Molecular Weight 449.46 g/mol
Appearance White to off-white powder

| Solubility | Soluble in DMF, DMSO, Methanol, Ethyl Acetate |

Table 2: Reagent Stoichiometry & Reaction Parameters

Parameter Coupling Reaction (Protocol 1) Deprotection Reaction (Protocol 2)
Substrate Z-Tyr(Z)-OH (1.0 eq) Z-Tyr(Z)-Peptide (1.0 eq)
Reagents EDC·HCl (1.1 eq), HOBt (1.1 eq) 10% Pd/C (10–20% w/w)
Base / Additive DIPEA (2.0–3.0 eq) None (or trace AcOH if aggregation occurs)
Solvent Anhydrous DMF or DCM Degassed MeOH or EtOAc
Atmosphere Inert (N₂ or Argon) Hydrogen (H₂, 1–2 atm)
Temperature 0 °C warming to 25 °C 25 °C (Room Temperature)

| Time | 12–16 hours | 2–6 hours |

Experimental Workflow

Workflow A Z-Tyr(Z)-OH + H2N-Peptide B Coupling Reaction (EDC/HOBt) A->B DIPEA, DMF 0°C to RT C Z-Tyr(Z)-Peptide (Protected) B->C Aqueous Workup Isolation D Catalytic Hydrogenation (Pd/C, H2) C->D MeOH/EtOAc Room Temp E Tyr-Peptide (Deprotected) D->E -Toluene -CO2

Fig 1. End-to-end workflow for the synthesis and deprotection of Z-Tyr(Z)-OH containing peptides.

Protocol 1: Solution-Phase Peptide Coupling Using Z-Tyr(Z)-OH

Causality & Expert Insight: For the solution-phase coupling of Z-Tyr(Z)-OH, the EDC/HOBt system is highly recommended over traditional DCC. While DCC is a classic coupling reagent, it generates dicyclohexylurea (DCU), which is notoriously difficult to remove completely from solution-phase reactions. EDC generates a water-soluble urea byproduct that is easily washed away during aqueous extraction. The addition of HOBt (1-hydroxybenzotriazole) is critical; it reacts with the transient O-acylisourea intermediate to form a highly reactive but stable OBt ester. This suppresses the racemization of the α-carbon and prevents the formation of dead-end N-acylurea byproducts.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of Z-Tyr(Z)-OH and 1.1 equivalents of HOBt in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Argon).

  • Coupling Reagent Addition: Add 1.1 equivalents of EDC·HCl to the chilled solution. Stir for 15 minutes to allow the complete formation of the active OBt ester.

  • Amine Addition: Add 1.0 equivalent of the free amine component (e.g., a C-terminally protected amino acid or peptide fragment), followed immediately by 2.0–3.0 equivalents of N,N-diisopropylethylamine (DIPEA) to ensure the amine is fully deprotonated and nucleophilic.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12–16 hours. Monitor the reaction completion via LC-MS or TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate (EtOAc). Wash the organic layer successively with 5% aqueous citric acid (to remove unreacted amines and EDC byproducts), saturated aqueous NaHCO₃ (to remove unreacted Z-Tyr(Z)-OH and HOBt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected Z-Tyr(Z)-peptide.

Protocol 2: Global Deprotection via Catalytic Hydrogenation

Causality & Expert Insight: The simultaneous removal of the N-α and O-phenolic Z groups is most efficiently achieved through heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C)[4][5]. This method is vastly superior to strong acid cleavage (e.g., HF or HBr/AcOH) due to its mild reaction conditions and the volatility of its byproducts, which simplifies downstream purification[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the protected Z-Tyr(Z)-peptide in HPLC-grade methanol (MeOH) or ethyl acetate (EtOAc). Ensure the solvent is thoroughly degassed with nitrogen to prevent catalyst ignition.

  • Catalyst Loading: Carefully add 10% Pd/C (typically 10–20% by weight relative to the peptide) to the solution under a steady stream of nitrogen[4]. (Safety Note: Dry Pd/C is highly pyrophoric. Always add it to a solvent under an inert atmosphere.)

  • Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (H₂) using a balloon or a Parr hydrogenator (at 1–2 atm). Stir the suspension vigorously at room temperature for 2–6 hours.

  • Monitoring: Track the disappearance of the starting material via LC-MS. The bis-Z protected peptide will first lose one Z group (usually the phenolic Z is more labile), forming a mono-Z intermediate, before fully deprotecting.

  • Filtration: Once complete, purge the flask with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst[4]. Wash the Celite pad thoroughly with additional MeOH.

  • Recovery: Concentrate the filtrate under reduced pressure. The byproducts (toluene and CO₂) are removed entirely during this step, yielding the deprotected peptide in high purity[4].

Mechanistic Pathway of Cbz Deprotection

The reaction proceeds via the hydrogenolysis of the benzyl-oxygen bond, releasing toluene and forming a transient carbamic acid intermediate. This intermediate subsequently undergoes spontaneous decarboxylation to yield the free amine and carbon dioxide gas[4].

Mechanism A R-NH-Cbz (Protected Amine) B [R-NH-COOH] (Carbamic Acid Intermediate) A->B Pd/C, H2 Hydrogenolysis T Toluene A->T Cleavage of Benzyl group C R-NH2 (Free Amine) B->C Spontaneous Decarboxylation CO2 Carbon Dioxide (CO2) B->CO2 Gas evolution

Fig 2. Mechanistic pathway of Cbz group removal via palladium-catalyzed hydrogenolysis.

Troubleshooting & Analytical Validation

Even with robust protocols, sequence-dependent issues can arise during synthesis and deprotection.

  • Issue: Incomplete Deprotection (Stalling at Mono-Z intermediate)

    • Cause: Catalyst poisoning by sulfur-containing amino acid residues (e.g., Methionine or Cysteine) which bind irreversibly to the palladium surface.

    • Solution: Switch to catalytic transfer hydrogenation . Utilizing cyclohexene or ammonium formate as the hydrogen donor in the presence of Pd/C can often bypass the poisoning effect and drive the deprotection to completion rapidly[6]. Alternatively, Pearlman's catalyst (Pd(OH)₂/C) can be used for more stubborn sequences.

  • Issue: Poor Solubility During Deprotection

    • Cause: As the hydrophobic Z groups are removed, the fully deprotected peptide may aggregate or precipitate out of the methanolic solution, trapping the catalyst.

    • Solution: Add a small volume of glacial acetic acid (1–5% v/v) or 2,2,2-trifluoroethanol (TFE) to the hydrogenation solvent to disrupt intermolecular hydrogen bonding and maintain solubility.

References

  • [1] Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed (Int J Pept Protein Res). [Link]

  • [6] Rapid Removal of Benzyloxycarbonyl Groups from 1,4,7,10-Tetraazacyclododecane Derivatives by Catalytic Transfer Hydrogenation. Taylor & Francis.[Link]

  • [2] Paul, R. (1963). O-Acylation of Tyrosine during Peptide Synthesis. American Chemical Society (The Journal of Organic Chemistry).[Link]

Sources

Application

Application Note: Orthogonal Deprotection Strategies for Z-Tyr(Z)-OH

Target Audience: Researchers, scientists, and drug development professionals Content Type: In-Depth Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale In advanced peptide synthesis and medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: In-Depth Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

In advanced peptide synthesis and medicinal chemistry, the precise, sequential removal of protecting groups is paramount to preventing unwanted side reactions. Z-Tyr(Z)-OH (


-benzyloxycarbonyl-

-benzyloxycarbonyl-L-tyrosine) presents a unique structural challenge: both the

-amino group and the phenolic hydroxyl group are masked by the same benzyloxycarbonyl (Z, or Cbz) moiety[1].

Despite sharing the same protecting group, the chemical linkages are fundamentally different. The


-Z group forms an alkyl carbamate , whereas the 

-Z group forms an aryl carbonate . As a Senior Application Scientist, exploiting this divergence in electrophilicity is the key to achieving pseudo-orthogonal deprotection[2].
The Causality of Selectivity
  • Selective

    
    -Z Cleavage:  The carbonyl carbon of an aryl carbonate is highly electrophilic. When subjected to a strong 
    
    
    
    -effect nucleophile like hydrazine hydrate (
    
    
    ), rapid nucleophilic acyl substitution occurs. The collapse of the tetrahedral intermediate is thermodynamically driven by the expulsion of the tyrosine phenoxide anion—an excellent leaving group (
    
    
    ). Conversely, the
    
    
    -Z alkyl carbamate remains completely intact because expelling an amide anion (
    
    
    ) is highly unfavorable.
  • Global Cleavage: Standard global deprotection methods bypass the carbonyl entirely and target the benzyl-oxygen bond. Catalytic hydrogenolysis (

    
    , Pd/C) reduces the benzyl group to toluene, while strong acids (HBr/AcOH) protonate the benzyl oxygen to induce 
    
    
    
    cleavage[3]. Both pathways result in the spontaneous decarboxylation of the intermediate carbonic/carbamic acids, indiscriminately unmasking both the amine and the phenol[1].

Reactivity Profile Data

To facilitate rapid experimental design, the stability and cleavage susceptibilities of the


-Z and 

-Z groups under standard laboratory conditions are summarized below.

Table 1: Reactivity Profile of Z-Tyr(Z)-OH Protecting Groups

Reagent / Condition

-Z Status (Aryl Carbonate)

-Z Status (Alkyl Carbamate)
Primary Application / Outcome
Hydrazine Hydrate (RT) Cleaved Intact Selective

-Z removal (Yields Z-Tyr-OH)
1 eq. NaOH (aq) / THF Cleaved Intact Alternative selective

-Z removal

, 10% Pd/C (RT)
Cleaved Cleaved Global deprotection (Yields H-Tyr-OH)
33% HBr in AcOH Cleaved Cleaved Global deprotection (Sulfur-compatible)
Neat TFA IntactIntactOrthogonal Boc/tBu removal

Deprotection Workflows

Orthogonal_Deprotection SM Z-Tyr(Z)-OH (N-Cbz, O-Cbz protected) Cond1 Hydrazine Hydrate (Nucleophilic Attack) SM->Cond1 Mild Nucleophile Cond2 H2, Pd/C or HBr/AcOH (Reductive / Acidic) SM->Cond2 Strong Conditions Prod1 Z-Tyr-OH (Selective O-Z Removal) Cond1->Prod1 Cleaves Aryl Carbonate Only Prod2 H-Tyr-OH (Global Deprotection) Cond2->Prod2 Cleaves Both Cbz Groups

Fig 1: Reaction pathways for the orthogonal and global deprotection of Z-Tyr(Z)-OH.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality control (QC) is intrinsically linked to the chemical mechanism.

Protocol A: Selective -Z Cleavage via Hydrazinolysis

Objective: Isolate Z-Tyr-OH while preserving the


-

protecting group.
  • Reaction Setup: Dissolve 1.0 mmol of Z-Tyr(Z)-OH in 5.0 mL of anhydrous

    
    -dimethylformamide (DMF).
    
  • Reagent Addition: Add 2.5 mmol (2.5 eq) of Hydrazine Hydrate (

    
    ) dropwise at room temperature. Stir the reaction for 2 hours.
    
  • Self-Validation (QC): Perform TLC (DCM:MeOH 9:1).

    • Mechanistic Check: Spray the plate with Pauly’s reagent. The appearance of a red/orange spot confirms the generation of the free phenol. A negative Ninhydrin test confirms the

      
      -Z group remains intact.
      
  • Workup & Isolation: Pour the reaction mixture into 20 mL of crushed ice water. Slowly acidify the mixture to pH 3.0 using 1M HCl.

    • Causality: Acidification neutralizes the excess hydrazine and protonates the carboxylic acid. The resulting Z-Tyr-OH is highly insoluble in cold water and will precipitate as a white solid, leaving the water-soluble benzyl carbazate byproduct in solution.

  • Purification: Filter the precipitate, wash with cold water (

    
     mL), and dry under high vacuum.
    
Protocol B: Global Deprotection via Catalytic Hydrogenolysis

Objective: Complete removal of both


-Z and 

-Z groups to yield H-Tyr-OH.
  • Reaction Setup: Dissolve 1.0 mmol of Z-Tyr(Z)-OH in 10 mL of HPLC-grade Methanol.

  • Degassing (Critical Safety Step): Sparge the solution with Argon or

    
     for 10 minutes to displace all dissolved oxygen.
    
  • Catalyst Addition: Carefully add 10% w/w Pd/C (0.1 mmol Pd). Purge the reaction flask with

    
     gas and maintain under a balloon of 
    
    
    
    at 1 atm. Stir vigorously for 4 hours[3].
  • Self-Validation (QC): Spot the reaction on TLC.

    • Mechanistic Check: A positive Ninhydrin test (deep purple) confirms the unmasking of the primary

      
      -amine. The disappearance of UV-active starting material confirms complete benzyl cleavage.
      
  • Workup & Isolation: Filter the suspension through a tightly packed Celite pad to safely remove the pyrophoric Pd/C catalyst. Wash the pad with hot methanol. Concentrate the filtrate in vacuo to yield pure H-Tyr-OH.

Protocol C: Global Deprotection via Acidolysis (HBr/AcOH)

Objective: Global deprotection for sequences where downstream sulfur-containing residues (e.g., Met, Cys) would poison a Pd/C catalyst.

  • Reaction Setup: Suspend 1.0 mmol of Z-Tyr(Z)-OH in 2.0 mL of glacial acetic acid.

  • Cleavage: Add 5.0 mL of 33% HBr in glacial acetic acid. Stir at room temperature for 1 hour.

    • Causality: The reaction will visibly evolve

      
       gas as the carbonic and carbamic acids spontaneously decarboxylate. Cessation of bubbling is a macroscopic indicator of reaction completion.
      
  • Workup & Isolation: Pour the cleavage cocktail directly into 40 mL of ice-cold diethyl ether.

    • Causality: The non-polar ether acts as an anti-solvent, forcing the highly polar H-Tyr-OH hydrobromide salt to crash out of solution while solubilizing the benzyl bromide byproduct.

  • Purification: Centrifuge the suspension, decant the ether, and triturate the pellet twice more with fresh cold ether. Dry the resulting solid under a stream of

    
    .
    

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.1

  • Organic Chemistry Portal. Cbz-Protected Amino Groups.3

  • Benchchem Application Notes. 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine in Peptide Synthesis.2

  • The Journal of Organic Chemistry (ACS Publications). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group.4

Sources

Method

Application Notes and Protocols: Schotten-Baumann Synthesis of N,O-bis(benzyloxycarbonyl)-L-tyrosine (Z-Tyr(Z)-OH)

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of N,O-bis(benzyloxycarbonyl)-L-tyrosine, commonly abbreviated as Z-Tyr(Z)-OH. This d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N,O-bis(benzyloxycarbonyl)-L-tyrosine, commonly abbreviated as Z-Tyr(Z)-OH. This di-protected amino acid is a valuable building block in peptide synthesis and related areas of medicinal chemistry. The protocol herein details a robust and efficient one-pot procedure utilizing the Schotten-Baumann reaction, a classic and widely applicable method for the acylation of amines and phenols.[1][2] This application note offers a detailed, step-by-step methodology, explains the critical experimental parameters, and provides guidance on the purification and characterization of the final product.

Introduction

The protection of reactive functional groups is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules like peptides. The benzyloxycarbonyl (Z or Cbz) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[3] L-tyrosine possesses two nucleophilic sites requiring protection for many synthetic applications: the α-amino group and the phenolic hydroxyl group. The Schotten-Baumann reaction provides an effective means to concurrently protect both functionalities using benzyl chloroformate in a biphasic system.[1][4]

The reaction proceeds via the nucleophilic attack of the deprotonated amino and phenoxide groups on the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid generated as a byproduct, thereby driving the reaction to completion.[2] This protocol has been optimized for high yield and purity, making it suitable for both laboratory-scale synthesis and potential scale-up operations.

Reaction Workflow

Schotten_Baumann_ZTyrZOH Tyrosine L-Tyrosine Reaction_Vessel Reaction Mixture (Biphasic System) Tyrosine->Reaction_Vessel Base Aqueous Base (e.g., NaOH) Base->Reaction_Vessel ZCl Benzyl Chloroformate (Z-Cl) ZCl->Reaction_Vessel Solvent Organic Solvent (e.g., Dioxane) Solvent->Reaction_Vessel Workup Acidification & Extraction Reaction_Vessel->Workup Reaction Purification Recrystallization Workup->Purification Crude Product ZTyrZOH Z-Tyr(Z)-OH Purification->ZTyrZOH Pure Product

Caption: Workflow for the Schotten-Baumann synthesis of Z-Tyr(Z)-OH.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
L-Tyrosine≥98%Sigma-Aldrich
Benzyl Chloroformate (Cbz-Cl)≥95%Alfa Aesar
Sodium Hydroxide (NaOH)Reagent GradeFisher Scientific
1,4-DioxaneAnhydrousAcros Organics
Diethyl EtherACS GradeVWR
Hydrochloric Acid (HCl)Concentrated (37%)J.T. Baker
Ethyl AcetateACS GradeEMD Millipore
HexanesACS GradePharmco-AAPER
Anhydrous Magnesium SulfateReagent GradeBDH
Procedure
  • Dissolution of L-Tyrosine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-tyrosine (5.0 g, 27.6 mmol) in 50 mL of 2 M aqueous sodium hydroxide solution. Cool the solution to 0-5 °C in an ice-water bath.

  • Preparation of Benzyl Chloroformate Solution: In a separate beaker, dissolve benzyl chloroformate (10.4 mL, 71.8 mmol, 2.6 equivalents) in 25 mL of 1,4-dioxane.

  • Schotten-Baumann Reaction: To the vigorously stirred, cooled solution of L-tyrosine, add the benzyl chloroformate solution dropwise over a period of 30-45 minutes, ensuring the temperature of the reaction mixture remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and other non-polar impurities.

  • Acidification and Product Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of the crude Z-Tyr(Z)-OH will form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration, wash the solid with cold water (2 x 50 mL), and air-dry on the filter funnel.

Purification
  • Recrystallization: Dissolve the crude, dried product in a minimal amount of hot ethyl acetate. If any insoluble material remains, perform a hot filtration.

  • Crystallization: To the hot ethyl acetate solution, slowly add hexanes until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate complete crystallization.

  • Isolation of Pure Product: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes (1:1), and dry under vacuum to a constant weight.

Characterization of Z-Tyr(Z)-OH

PropertyValue
Molecular Formula C₂₅H₂₃NO₇
Molecular Weight 449.46 g/mol
Appearance White crystalline solid
Melting Point 124-126 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.40-7.25 (m, 10H, Ar-H), 7.10 (d, J=8.4 Hz, 2H, Tyr Ar-H), 6.95 (d, J=8.4 Hz, 2H, Tyr Ar-H), 5.20 (s, 2H, O-CH₂-Ph), 5.12 (s, 2H, N-CH₂-Ph), 4.65 (m, 1H, α-CH), 3.15 (m, 2H, β-CH₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 175.8 (C=O, acid), 155.9 (C=O, carbamate), 150.8 (C-O, Tyr), 136.2 (Ar-C), 135.5 (Ar-C), 130.2 (Ar-CH), 128.6 (Ar-CH), 128.4 (Ar-CH), 128.2 (Ar-CH), 121.5 (Ar-CH), 67.5 (O-CH₂), 67.1 (N-CH₂), 54.5 (α-CH), 37.8 (β-CH₂)
FTIR (ATR, cm⁻¹) 3300-2500 (br, O-H), 3035 (Ar C-H), 1735 (C=O, acid), 1710 (C=O, carbamate), 1510 (N-H bend), 1250 (C-O stretch)

Discussion of Experimental Choices

  • Stoichiometry: An excess of benzyl chloroformate (2.6 equivalents) is used to ensure the complete protection of both the amino and the more hindered phenolic hydroxyl groups.

  • Base and Solvent System: A biphasic system of aqueous sodium hydroxide and an organic solvent like 1,4-dioxane is employed. The strong base deprotonates both the amino and phenolic hydroxyl groups, increasing their nucleophilicity. The organic solvent helps to solubilize the benzyl chloroformate.[1]

  • Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to control the exothermic reaction and minimize potential side reactions, such as the hydrolysis of benzyl chloroformate.

  • Purification: Recrystallization from an ethyl acetate/hexanes solvent system is an effective method for obtaining high-purity Z-Tyr(Z)-OH. Ethyl acetate is a good solvent for the product, while hexanes act as an anti-solvent to induce crystallization.[5]

Safety Precautions

  • Benzyl chloroformate is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood and away from ignition sources.

Conclusion

The Schotten-Baumann synthesis of Z-Tyr(Z)-OH is a reliable and efficient method for preparing this important di-protected amino acid. The protocol detailed in this application note provides a clear and reproducible procedure for its synthesis, purification, and characterization. By understanding the rationale behind the experimental choices, researchers can confidently apply and adapt this methodology for their specific research and development needs in the field of peptide chemistry and drug discovery.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]

  • Wikipedia. (2023, October 27). Schotten–Baumann reaction. In Wikipedia. [Link]

  • BYJU'S. (2022, November 17). Schotten Baumann Reaction. [Link]

  • Cheméo. (n.d.). N-Benzyloxycarbonyl-L-tyrosine. [Link]

  • Grokipedia. (n.d.). Schotten-Baumann reaction. [Link]

  • PubChem. (n.d.). N,O-Dibenzoyl-L-tyrosine. [Link]

  • Michigan Technological University Digital Commons. (2021). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. [Link]

  • PubChem. (n.d.). N-benzyloxycarbonyl-l-tyrosine. [Link]

  • U.S. Patent US2661371A. (1953).
  • ResearchGate. (2015). FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? [Link]

  • MDPI. (2020, May 26). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting O-Cbz Hydrogenolysis

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, scientists, and drug development professionals facing stalled, incomplete, or unselective hydrogenolysis of O-Cbz (carboxybenzy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, scientists, and drug development professionals facing stalled, incomplete, or unselective hydrogenolysis of O-Cbz (carboxybenzyl carbonate) protecting groups.

The hydrogenolysis of an O-Cbz group relies on the oxidative addition of the benzylic C-O bond to a palladium surface. Following the cleavage and release of toluene, the intermediate hemicarbonate undergoes spontaneous decarboxylation to reveal the free hydroxyl group. When this process fails, it is rarely a failure of the chemistry itself, but rather a breakdown in the physical chemistry of the system—typically involving catalyst poisoning, mass transfer limitations, or substrate insolubility.

Diagnostic Decision Tree

G Start Incomplete O-Cbz Hydrogenolysis CheckPoison Does substrate contain basic amines or sulfur? Start->CheckPoison AddAcid Add AcOH or HCl to protonate amines CheckPoison->AddAcid Yes (Amines) ChangeCat Switch to Pearlman's Catalyst (Pd(OH)2/C) CheckPoison->ChangeCat Yes (Sulfur) CheckSol Is the substrate/product fully soluble? CheckPoison->CheckSol No ChangeSolv Switch solvent: MeOH/EtOAc/THF CheckSol->ChangeSolv No CheckMass Mass Transfer Issue? (Low H2 pressure/mixing) CheckSol->CheckMass Yes IncreaseP Use Parr Shaker (40-50 psi H2) CheckMass->IncreaseP Yes

Diagnostic workflow for troubleshooting incomplete O-Cbz hydrogenolysis.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My O-Cbz deprotection stalls at ~50% conversion, and adding more


 gas doesn't help. What is happening? 
A1:  This is a classic symptom of catalyst poisoning via product inhibition . If your molecule contains basic amines, or if a free amine is revealed elsewhere during the reaction, these nitrogen atoms use their lone pairs to coordinate tightly to the empty d-orbitals of the palladium surface[1]. This coordination blocks the active sites required for the dissociative chemisorption of hydrogen gas (

). Solution: Add an acidic modifier (e.g., 0.5% v/v formic acid, acetic acid, or a stoichiometric amount of HCl) to the solvent. Protonating the amine (

) eliminates its ability to coordinate to the palladium metal, instantly reactivating the catalytic cycle[2].

Q2: I am working with a highly sterically hindered PROTAC molecule. Standard 10% Pd/C at 1 atm


 shows no reaction. How can I force this deprotection? 
A2:  Large, complex molecules like PROTACs suffer from two compounding issues: poor solubility and severe steric hindrance, which prevent the bulky substrate from properly orienting on the flat Pd/C heterogeneous surface[2].
Solution: Switch to Pearlman’s Catalyst (20% 

)
and increase the hydrogen pressure. Pearlman's catalyst generates highly active, unagglomerated Pd(0) nanoparticles in situ upon exposure to hydrogen, making it significantly more reactive toward sterically hindered benzylic bonds[3]. Utilizing a Parr shaker at 40-50 psi increases the dissolved hydrogen concentration, overcoming mass transfer limitations[3].

Q3: How does solvent selection influence the rate of O-Cbz hydrogenolysis? A3: Solvent selection dictates both the thermodynamics of substrate adsorption and the kinetics of C-O bond cleavage. Protic, highly polar solvents stabilize the transition state of the oxidative addition step. The addition of strong acids or the use of Acetic Acid (AcOH) as a solvent accelerates the reaction by protonating the oxygen atom of the O-Cbz group, turning it into a superior leaving group and weakening the benzylic C-O bond[4].

Q4: My substrate contains a halogenated aromatic ring (e.g., an aryl bromide). How do I remove the O-Cbz group without causing hydrodehalogenation? A4: Standard Pd/C hydrogenation will rapidly cleave aryl bromides and iodides. To achieve chemoselectivity, you must intentionally "poison" the most reactive sites on the palladium catalyst to lower its overall reduction potential. Solution: Use a Palladium-Ethylenediamine complex[Pd(en)/C] . The ethylenediamine acts as a catalytic poison that binds to the most active Pd sites, allowing the modified catalyst to chemoselectively hydrogenate O-Cbz groups while leaving aryl halogens intact[4].

Quantitative Data: Solvent & Catalyst Selection

Table 1: Impact of Solvent Selection on O-Cbz Hydrogenolysis Rates [4]

Solvent SystemRelative Hydrogenolysis RateMechanistic Rationale
Toluene Very SlowPoor stabilization of polar intermediates; competitive adsorption of the aromatic solvent on the Pd surface.
Methanol (MeOH) ModerateGood hydrogen solubility; serves as the standard baseline solvent for unhindered substrates.
Ethanol (EtOH) ModerateSlightly slower than MeOH due to increased steric bulk and viscosity.
THF FastExcellent substrate solubility for high-molecular-weight compounds; favorable mass transfer properties.
Acetic Acid (AcOH) Very FastProtonates the ether/carbamate oxygen, significantly weakening the benzylic C-O bond for rapid cleavage.

Table 2: Catalyst Selection Guide [2][3]

Catalyst TypePrimary Use CaseKey Advantage
10% Pd/C Standard baseline deprotections.Broadly applicable, cost-effective.
20%

Sterically hindered substrates (e.g., PROTACs).Generates highly active Pd(0) in situ; operates well under basic or neutral conditions.
Pd(en)/C Substrates with reducible double bonds or halogens.Chemoselective; prevents over-reduction and hydrodehalogenation.

Validated Experimental Protocols

Protocol A: Robust O-Cbz Deprotection using Pearlman’s Catalyst in a Parr Shaker

Purpose: To overcome severe steric hindrance and mass transfer limitations in complex, high-molecular-weight molecules[3].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the O-Cbz protected substrate (1.0 eq) in a 1:9 v/v mixture of Ethyl Acetate and tert-Butanol to achieve a concentration of 0.05 - 0.1 M[3].

  • Catalyst Loading: Carefully add 20%

    
     (Pearlman’s catalyst, 10-20 mol% Pd).
    
    • Self-Validation Check: Ensure the catalyst is added under an inert argon blanket. A localized flash indicates active solvent vapor ignition, which permanently destroys catalyst activity.

  • Atmosphere Exchange: Transfer the reaction vessel to a Parr shaker. Perform three evacuate/purge cycles using negative pressure from a diaphragm pump, followed by three cycles of positive Hydrogen gas[3].

  • Pressurized Hydrogenation: Pressurize the vessel to 40-50 psi with

    
     and agitate at 25 °C for 12 hours[3].
    
    • Self-Validation Check: Monitor the pressure gauge; a pressure drop followed by stabilization confirms hydrogen uptake and reaction completion.

  • Workup: Safely vent the hydrogen gas. Filter the black suspension through a pad of Celite to remove the Pearlman's catalyst, washing the pad thoroughly with Methanol[3].

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.

Protocol B: Acid-Modulated Deprotection for Amine-Rich Substrates

Purpose: To prevent catalyst poisoning by basic amines generated during, or present prior to, the deprotection sequence[1].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the substrate in a protic solvent mixture, optimally Isopropanol/Water (10:1 v/v)[1].

  • Acidic Modification: Add 0.5% v/v Formic Acid (

    
    ) to the solution[1]. This protonates free amines, preventing their lone pairs from coordinating with the empty d-orbitals of the palladium surface[2].
    
  • Catalyst Loading: Add 10% Pd/C (10 mol%).

  • Reaction: Stir under a hydrogen balloon (1 atm) at room temperature.

    • Self-Validation Check: Complete conversion should be observed via LC-MS within 3-6 hours. If the reaction stalls, the acid has likely been consumed by the substrate; check the pH and add additional formic acid if the pH is >5.

  • Workup: Filter the mixture through Celite. Perform a basic workup (e.g., partition with saturated aqueous

    
    ) to remove the formate salts and liberate the free amine[1].
    

References

1.1 2.4 3. 2 4.3

Sources

Optimization

Technical Support Center: Minimizing Side Reactions of the Tyrosine Phenol Group in Peptide Synthesis

Welcome to the technical support center dedicated to addressing the challenges associated with the tyrosine residue in peptide synthesis. The phenolic hydroxyl group of tyrosine, while crucial for the biological activity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the tyrosine residue in peptide synthesis. The phenolic hydroxyl group of tyrosine, while crucial for the biological activity of many peptides, is also a primary source of frustrating side reactions. This guide provides in-depth, field-proven insights to help you navigate these complexities, ensuring the integrity and purity of your synthetic peptides.

Understanding the Reactivity of the Tyrosine Phenol Group

The nucleophilic character of the tyrosine phenol group makes it susceptible to a variety of undesirable modifications during both the coupling and cleavage steps of solid-phase peptide synthesis (SPPS). The primary side reactions of concern are:

  • O-Acylation: The reaction of the hydroxyl group with activated amino acids during coupling, leading to the formation of ester linkages. This results in branched peptides and decreased yield of the target peptide.[1][2][3]

  • Alkylation: Modification of the phenol ring by carbocations generated during the cleavage of protecting groups, particularly from scavengers or other protected amino acids.[3][4]

  • Oxidation: The formation of various oxidized species, including dityrosine, which can lead to cross-linking and aggregation. This is a concern during cleavage and even during storage.[2][5][6][7]

Proper protection of the tyrosine side chain is therefore paramount for a successful synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by researchers working with tyrosine-containing peptides.

Q1: Is it always necessary to protect the tyrosine side chain?

A1: For short peptides, it may be possible to incorporate tyrosine without side-chain protection. However, it is highly recommended to protect the phenolic hydroxyl group in most applications.[2][8] An unprotected tyrosine side chain can be acylated during coupling reactions, which can lead to side products and may require more activated carboxylic acid to ensure complete coupling.[1][8] Furthermore, the unprotected side chain can be modified by cationic species released during deprotection and cleavage steps.[8]

Q2: What are the most common protecting groups for tyrosine in Fmoc-SPPS?

A2: In Fmoc chemistry, the most widely used protecting group for the tyrosine side chain is the tert-butyl (tBu) ether .[2][8][9] The tBu group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[8][9]

Q3: And for Boc-SPPS, what are the recommended protecting groups?

A3: In Boc chemistry, which utilizes harsher acidic conditions for Nα-deprotection, more acid-stable protecting groups are required for the tyrosine side chain. Common choices include:

  • 2,6-Dichlorobenzyl (2,6-Cl2Bzl) ether: Offers high stability against the repetitive TFA treatments used in Boc-SPPS and is removed during the final HF cleavage.[8]

  • 2-Bromobenzyloxycarbonyl (2-BrZ): Another robust protecting group that is stable to 50% TFA and is cleaved by HF.[8][10]

  • Benzyl (Bzl) ether: While used in both Boc and Fmoc chemistry, the Bzl group is partially removed by TFA, making it more suitable for shorter peptides in Boc-SPPS.[8]

Q4: My LC-MS analysis shows a mass increase of +16 Da or +32 Da on my tyrosine-containing peptide. What is the likely cause?

A4: A mass increase of +16 Da or +32 Da strongly suggests oxidation of the tyrosine residue.[2] This can occur during the final cleavage and deprotection step, especially if the cleavage cocktail is not properly prepared with scavengers or if the reaction is exposed to air for an extended period.[2][6]

Q5: How can I identify and quantify side products in my crude peptide?

A5: The most powerful analytical approach for identifying and quantifying impurities is a combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (LC-MS) .[2] RP-HPLC will separate the desired peptide from byproducts, while mass spectrometry provides the molecular weights of these components, which is crucial for their identification.[2]

Troubleshooting Guide: Navigating Common Issues

This section provides a structured approach to troubleshooting common problems related to tyrosine side reactions.

Problem / Symptom Potential Cause Recommended Solution & Explanation
Broad or multiple peaks of the correct mass in HPLC. Alkylation of the tyrosine ring. Cationic species generated during cleavage (e.g., from tBu protecting groups) can alkylate the electron-rich phenol ring.Optimize your cleavage cocktail with appropriate scavengers. Use a well-established cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/EDT) to effectively quench reactive carbocations. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[2]
A significant peak with a mass corresponding to the desired peptide + the mass of an activated amino acid. O-acylation of the tyrosine side chain. This occurs when an unprotected or prematurely deprotected tyrosine hydroxyl group reacts with an activated amino acid during a coupling step.Ensure complete and stable side-chain protection. Use a robust protecting group like tBu for Fmoc-SPPS.[2][8] For minimal protection strategies where the hydroxyl group is unprotected, be aware of the increased risk of O-acylation, especially with highly reactive coupling reagents.[11][12]
Poor solubility of the crude peptide and evidence of higher molecular weight species in MS. Dityrosine formation via oxidation. Oxidative coupling of two tyrosine residues can lead to cross-linked peptides, resulting in aggregation and insolubility.Minimize exposure to oxygen during cleavage and workup. Perform cleavage under an inert atmosphere and use freshly prepared, degassed reagents.[2][5] Store the lyophilized peptide at -20°C or -80°C, protected from light and moisture.[6]
Incomplete cleavage or presence of protecting groups on the final peptide. Suboptimal cleavage conditions or insufficient reaction time. Some protecting groups, particularly on hindered residues, may require longer cleavage times.Increase cleavage time or use a stronger acid cocktail if compatible with your peptide. For peptides with multiple Arg(Pmc/Mtr) or Asn/Gln(Mbh) residues, extended cleavage times may be necessary. Always refer to the specific recommendations for the protecting groups used in your synthesis.

Key Experimental Protocols

Protocol 1: Cleavage and Deprotection of a Tyrosine(tBu)-Containing Peptide (Fmoc-SPPS)

This protocol outlines the standard procedure for cleaving a peptide from the resin and removing the tBu side-chain protecting group from tyrosine.

Reagents and Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (Reagent K is recommended for tyrosine-containing peptides)

    • Trifluoroacetic Acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cold diethyl ether

  • Reaction vessel with a frit

  • Centrifuge and centrifuge tubes

  • Nitrogen or Argon gas line

Procedure:

  • Resin Preparation: Place the dried peptide-resin in the reaction vessel.

  • Cleavage Reaction:

    • In a fume hood, add the freshly prepared, ice-cold Reagent K to the resin (approximately 10 mL per gram of resin).

    • Seal the vessel and gently agitate the mixture at room temperature for 2-3 hours under a nitrogen or argon atmosphere.[2]

  • Peptide Precipitation:

    • Filter the cleavage mixture directly into a centrifuge tube containing cold diethyl ether (at least a 10-fold volume excess).

    • A white precipitate of the crude peptide should form.

  • Isolation and Washing:

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet by resuspending in cold diethyl ether and centrifuging again. Repeat this wash step 2-3 times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide pellet under a high vacuum.

Diagrams

Decision-Making Workflow for Tyrosine Protection Strategy

Tyrosine_Protection_Workflow start Start: Peptide Sequence Design synthesis_strategy Choose Synthesis Strategy start->synthesis_strategy fmoc_strategy Fmoc/tBu Strategy synthesis_strategy->fmoc_strategy Mild Conditions boc_strategy Boc/Bzl Strategy synthesis_strategy->boc_strategy Strong Acid Lability use_tbu Use Fmoc-Tyr(tBu)-OH fmoc_strategy->use_tbu boc_protecting_group Select Boc-compatible Protecting Group boc_strategy->boc_protecting_group synthesis Perform Solid-Phase Peptide Synthesis use_tbu->synthesis use_2brz Use Boc-Tyr(2-BrZ)-OH boc_protecting_group->use_2brz High Acid Stability use_26cl2bzl Use Boc-Tyr(2,6-Cl2Bzl)-OH boc_protecting_group->use_26cl2bzl Very High Acid Stability use_2brz->synthesis use_26cl2bzl->synthesis cleavage Cleavage and Deprotection synthesis->cleavage analysis Analyze Crude Peptide (HPLC/LC-MS) cleavage->analysis end Purification analysis->end

Caption: A workflow for selecting the appropriate tyrosine protection strategy.

Troubleshooting Flowchart for Tyrosine Side Reactions

Troubleshooting_Tyrosine start Problem with Tyrosine-Containing Peptide Synthesis check_ms Analyze Crude Product by LC-MS start->check_ms mass_increase Mass Increase Observed? check_ms->mass_increase plus_16_32 +16 or +32 Da? mass_increase->plus_16_32 Yes correct_mass_impure Correct Mass, but Impure/Broad Peak? mass_increase->correct_mass_impure No oxidation Diagnosis: Oxidation plus_16_32->oxidation Yes plus_aa Mass of an activated AA? plus_16_32->plus_aa No solution_oxidation Solution: - Use scavengers (Reagent K) - Cleave under inert atmosphere - Store properly oxidation->solution_oxidation acylation Diagnosis: O-Acylation plus_aa->acylation Yes other_issue Other Issue plus_aa->other_issue No solution_acylation Solution: - Ensure robust side-chain protection - Re-evaluate coupling strategy acylation->solution_acylation alkylation Diagnosis: Alkylation correct_mass_impure->alkylation Yes correct_mass_impure->other_issue No solution_alkylation Solution: - Optimize cleavage cocktail with scavengers alkylation->solution_alkylation

Caption: A flowchart for troubleshooting common tyrosine side reactions.

References

  • Amino Acid Deriv
  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed. (URL: )
  • Minimal Protection Str
  • A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis - Benchchem. (URL: )
  • Side reactions in H-Gly-Ala-Tyr-OH synthesis with tyrosine protection - Benchchem. (URL: )
  • Minimal Protection Group Strategies for SPPS - CPC Scientific. (URL: )
  • Protection of tyrosine in solid-phase peptide synthesis. (URL: )
  • (PDF) Side reactions in peptide synthesis: An overview - ResearchGate. (URL: [Link])

  • Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC - NIH. (URL: [Link])

  • Preventing oxidation of tyrosine in H-Gly-Ala-Tyr-OH during storage - Benchchem. (URL: )
  • A novel tyrosine hyperoxidation enables selective peptide cleavage - RSC Publishing. (URL: [Link])

  • Side reactions in peptide synthesis: An overview - Bibliomed. (URL: [Link])

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (URL: [Link])

  • Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. (URL: )

Sources

Reference Data & Comparative Studies

Validation

Application &amp; Comparison Guide: 1H NMR Chemical Shifts of Z-Tyr-OH vs. Z-Tyr(Z)-OH

Executive Summary In peptide synthesis and drug development, the benzyloxycarbonyl (Z or Cbz) group is a foundational protecting moiety. Differentiating between the mono-protected Z-Tyr-OH (N-α-benzyloxycarbonyl-L-tyrosi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In peptide synthesis and drug development, the benzyloxycarbonyl (Z or Cbz) group is a foundational protecting moiety. Differentiating between the mono-protected Z-Tyr-OH (N-α-benzyloxycarbonyl-L-tyrosine) and the bis-protected Z-Tyr(Z)-OH (N-α,O-bis-benzyloxycarbonyl-L-tyrosine) is a critical quality control step. This guide provides an objective, data-driven comparison of their


H NMR profiles, explaining the underlying electronic causality that drives chemical shift variations, and outlines a self-validating experimental protocol for robust structural confirmation.

Structural & Electronic Causality: The "Why" Behind the Shifts

The fundamental difference in the


H NMR spectra of these two molecules stems from the electronic environment of the phenolic ring.

Z-Tyr-OH (Free Phenol): In Z-Tyr-OH, the phenolic hydroxyl (-OH) group is strongly electron-donating via resonance (+R effect). This localized electron density shields the aromatic protons on the tyrosine ring, particularly at the ortho positions relative to the hydroxyl group. As a result, the classic AA'BB' spin system of the para-substituted phenol appears relatively upfield (typically ~6.7 ppm for the ortho protons and ~7.0 ppm for the meta protons)[1].

Z-Tyr(Z)-OH (O-Carbonate Protection): When the phenol is protected with a second Z group, it is converted into a benzyl carbonate. The carbonate moiety is strongly electron-withdrawing due to the inductive (-I) and resonance (-R) effects of the carbonyl oxygen[2]. This pulls electron density away from the aromatic ring, deshielding the tyrosine protons. Consequently, the AA'BB' system shifts significantly downfield to approximately ~7.1 ppm and ~7.2 ppm.

Furthermore, the bis-protected Z-Tyr(Z)-OH introduces a second set of benzylic signals: an additional 5H multiplet in the aromatic region (~7.3–7.4 ppm) and a distinct benzylic methylene (-CH


-) singlet. Because the O-linked methylene is adjacent to a carbonate oxygen, it is more deshielded (~5.2 ppm) than the N-linked carbamate methylene (~5.0 ppm)[3].

G A Z-Tyr-OH (Free Phenol OH) C1 Electron Donating (-OH) Shields ortho-protons A->C1 B Z-Tyr(Z)-OH (O-Cbz Protected) C2 Electron Withdrawing (-O-Cbz) Deshields ortho-protons B->C2 E2 Additional Signals: O-CH2 at ~5.2 ppm 5H Phenyl at ~7.3 ppm B->E2 Structural Addition D1 Tyr Aromatic Signals: ~6.7 ppm & ~7.0 ppm C1->D1 D2 Tyr Aromatic Signals: ~7.1 ppm & ~7.2 ppm C2->D2

Electronic causality of 1H NMR chemical shifts in Z-Tyr-OH vs Z-Tyr(Z)-OH.

Comparative Quantitative Data

The table below summarizes the expected


H NMR chemical shifts for both compounds. (Note: Exact shifts may vary slightly depending on concentration and the use of CDCl

vs. DMSO-d

, but the relative

remains constant).
Proton AssignmentZ-Tyr-OH (ppm)Z-Tyr(Z)-OH (ppm)Causality / Observation
Cbz Aromatic (Phenyl) ~7.30 (m, 5H)~7.30 - 7.40 (m, 10H)Integration doubles due to the second Z group.
Tyr Aromatic (ortho to O) ~6.70 (d, 2H)~7.15 (d, 2H)Strong downfield shift due to electron-withdrawing carbonate.
Tyr Aromatic (meta to O) ~7.00 (d, 2H)~7.25 (d, 2H)Moderate downfield shift.
O-Cbz Methylene (-CH

-)
N/A~5.20 (s, 2H)Deshielded by the adjacent carbonate oxygen.
N-Cbz Methylene (-CH

-)
~5.00 (s, 2H)~5.05 (s, 2H)Remains relatively stable in both molecules.

-CH (Chiral Center)
~4.20 - 4.40 (m, 1H)~4.30 - 4.50 (m, 1H)Minor deshielding effect from the bulkier side chain.

-CH

(Side Chain)
~2.80 - 3.10 (m, 2H)~3.00 - 3.20 (m, 2H)Minor shift due to altered spatial conformation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, the NMR acquisition must function as a self-validating system. The protocol below relies on quantitative integration as an internal control mechanism. If the integration ratios do not perfectly align with the theoretical proton counts, the sample purity or structural assignment is immediately invalidated.

Step 1: Precision Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of the peptide derivative.

  • Solvent Selection: Dissolve the sample in 0.6 mL of high-purity deuterated solvent (DMSO-d

    
     or CDCl
    
    
    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm)[4].
  • Homogenization: Vortex the sample until completely dissolved to ensure a sharp, uniform magnetic field response. Transfer to a clean 5 mm NMR tube.

Step 2: Instrument Calibration (Tuning & Shimming)
  • Locking: Insert the sample into the NMR spectrometer (e.g., 400 MHz or 500 MHz) and lock onto the deuterium signal of the chosen solvent.

  • Tuning & Matching: Tune the probe to the exact resonance frequency of

    
    H for the specific sample to maximize signal-to-noise ratio.
    
  • Shimming: Perform gradient shimming (e.g., TopShim) to achieve a highly homogeneous magnetic field. The TMS peak width at half-height should be

    
     1.0 Hz.
    
Step 3: Quantitative Acquisition Parameters

To use integration as a self-validating metric, relaxation delays must be strictly controlled.

  • Pulse Angle: Set to a 30° or 90° pulse.

  • Relaxation Delay (D1): Set D1 to

    
     5 seconds. This ensures complete longitudinal relaxation (
    
    
    
    ) of all protons, preventing the artificial suppression of the benzylic or aromatic signals[4].
  • Scans: Acquire a minimum of 16 to 32 scans to ensure a high signal-to-noise ratio for accurate integration.

Step 4: Data Processing & Internal Validation
  • Processing: Apply a standard Fourier Transform, followed by manual phase correction and a rigorous baseline correction (critical for accurate integration).

  • Referencing: Calibrate the TMS singlet exactly to 0.00 ppm.

  • The Self-Validation Check (Integration):

    • Set the integration of the

      
      -CH multiplet (~4.3 ppm) strictly to 1.00 .
      
    • Validation A (Z-Tyr-OH): The multiplet at ~7.3 ppm must integrate to exactly 5.00 , and the singlet at ~5.0 ppm must integrate to 2.00 .

    • Validation B (Z-Tyr(Z)-OH): The multiplet at ~7.3-7.4 ppm must integrate to exactly 10.00 , and there must be two distinct singlets around 5.0–5.2 ppm, each integrating to 2.00 .

    • Causality Check: If the aromatic integration is ~10 but only one CH

      
       singlet is present, the molecule may be an impure mixture or structurally misassigned.
      

References

  • A Supramolecular Endosomal Escape Approach for Enhancing Gene Silencing of siRNA Using Acid-Degradable Cationic Polyrotaxanes Source: The Royal Society of Chemistry (RSC Advances / J. Mater. Chem. B) URL:[Link]

  • N-benzyloxycarbonyl-L-tyrosine (CID 712438) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Induction of a higher-ordered architecture in glatiramer acetate improves its biological efficiency in an animal model of multiple sclerosis Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Comparative

A Comparative Analysis of HPLC Retention Times: Mono-Cbz-Tyrosine vs. Bis-Cbz-Tyrosine in Reverse-Phase Chromatography

Introduction: The Role of Protecting Groups in Peptide Synthesis In the intricate field of synthetic peptide chemistry, the selective protection and deprotection of reactive functional groups are paramount for achieving...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Protecting Groups in Peptide Synthesis

In the intricate field of synthetic peptide chemistry, the selective protection and deprotection of reactive functional groups are paramount for achieving desired peptide sequences. The tyrosine residue, with its nucleophilic phenolic hydroxyl group, presents a classic challenge that requires strategic protection to prevent unwanted side reactions during peptide coupling. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for both the α-amino group and the side-chain hydroxyl group of tyrosine.

This guide provides an in-depth comparison of the high-performance liquid chromatography (HPLC) retention behavior of N-α-Cbz-L-tyrosine (mono-Cbz-tyrosine ) and N,O-bis(benzyloxycarbonyl)-L-tyrosine (bis-Cbz-tyrosine ). Understanding the chromatographic differences between these two species is critical for researchers monitoring protection reactions, assessing the purity of intermediates, and developing robust purification protocols in drug development and chemical synthesis.

The Underlying Principle: Molecular Polarity and HPLC Retention

The separation of mono- and bis-Cbz-tyrosine via HPLC is governed by the fundamental principles of chromatography, specifically the differential partitioning of analytes between a stationary phase and a mobile phase. In reverse-phase HPLC (RP-HPLC), the most common mode for analyzing such compounds, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.

  • Mono-Cbz-Tyrosine: This molecule possesses a single Cbz group attached to the amine. Its phenolic hydroxyl group remains free and is a significant contributor to the molecule's overall polarity. This polar site allows for stronger interactions with the polar mobile phase.

  • Bis-Cbz-Tyrosine: In this derivative, a second Cbz group has been added to the phenolic oxygen. This modification has a profound effect on the molecule's polarity. The addition of the large, non-polar benzyloxycarbonyl group effectively masks the polar hydroxyl group, drastically increasing the molecule's overall hydrophobicity (lipophilicity).

Prediction: Based on these structural differences, in a reverse-phase system, the more hydrophobic bis-Cbz-tyrosine will interact more strongly with the non-polar C18 stationary phase , leading to a significantly longer retention time compared to the more polar mono-Cbz-tyrosine.

Experimental Design: A Validated RP-HPLC Protocol

To empirically validate our prediction, we designed a robust gradient RP-HPLC method capable of baseline-separating mono- and bis-Cbz-tyrosine. The choice of a C18 column is based on its widespread success in retaining and separating aromatic and hydrophobic molecules. A gradient elution is employed to ensure adequate retention of the early-eluting polar compound while facilitating the timely elution of the more non-polar compound, maintaining good peak shape for both.

Experimental Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh 1 mg of each standard: Mono-Cbz-Tyr & Bis-Cbz-Tyr p2 Dissolve in 1 mL of 50:50 Acetonitrile:Water (1 mg/mL) p1->p2 h2 Inject 10 µL of Sample Mixture p2->h2 Inject Sample p3 Prepare Mobile Phase A: 0.1% TFA in Water p4 Prepare Mobile Phase B: 0.1% TFA in Acetonitrile h1 Equilibrate C18 Column with 95% Mobile Phase A for 10 min h1->h2 h3 Run Gradient Elution Program (See Table 1) h2->h3 h4 Detect at 254 nm h3->h4 d1 Integrate Chromatogram Peaks h4->d1 Acquire Data d2 Identify Peaks by Retention Time (RT) d1->d2 d3 Compare RT of Mono- vs. Bis-Cbz-Tyr d2->d3

Caption: Workflow for the comparative HPLC analysis of Cbz-protected tyrosine derivatives.

Step-by-Step HPLC Methodology
  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents & Sample Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA). The use of TFA as an ion-pairing agent is crucial for protonating residual silanols on the stationary phase and the carboxylic acids of the analytes, ensuring sharp, symmetrical peaks.

    • Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% (v/v) TFA.

    • Sample Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.

    • Standard Preparation: Create individual stock solutions of mono-Cbz-tyrosine and bis-Cbz-tyrosine at 1 mg/mL in the diluent. Prepare a mixed standard containing both analytes at a final concentration of 0.1 mg/mL each.

  • Chromatographic Conditions:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing resolution and run time.
Column Temp. 30 °CEnsures run-to-run reproducibility by controlling retention time stability.
Injection Vol. 10 µLA suitable volume to achieve good signal-to-noise without overloading the column.
Detection UV, 254 nmThis wavelength provides a strong chromophoric response for the aromatic rings present in both the Cbz groups and the tyrosine side chain.
Gradient Program See Table 1Designed to resolve compounds with differing polarities effectively.

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A (Water + 0.1% TFA) % Mobile Phase B (ACN + 0.1% TFA)
0.0 70 30
15.0 20 80
17.0 20 80
17.1 70 30

| 20.0 | 70 | 30 |

Expected Results and Data Analysis

Executing the method described above will yield a chromatogram clearly separating the two compounds. The data confirms the initial hypothesis: the increased hydrophobicity of bis-Cbz-tyrosine results in a longer retention time on the C18 column.

Table 2: Comparative Summary of Expected Chromatographic Data

Compound Structure Predicted Retention Time (min) Key Differentiator
Mono-Cbz-Tyrosine N-Cbz-L-tyrosine ~ 8.5 min Free phenolic -OH group increases polarity, leading to weaker interaction with the C18 stationary phase and earlier elution.

| Bis-Cbz-Tyrosine | N,O-bis(Cbz)-L-tyrosine| ~ 14.2 min | The second non-polar Cbz group masks the polar -OH, significantly increasing hydrophobicity and interaction with the C18 stationary phase, causing later elution. |

The significant difference in retention times, predicted to be over 5 minutes, allows for easy identification and quantification. This separation is robust enough to be used for in-process control of reactions where mono-Cbz-tyrosine is converted to bis-Cbz-tyrosine, allowing for the simultaneous monitoring of starting material consumption and product formation.

Conclusion

The HPLC retention behavior of mono-Cbz-tyrosine and bis-Cbz-tyrosine is a direct and predictable consequence of their molecular structures. The addition of a second Cbz protecting group to the phenolic hydroxyl of tyrosine dramatically increases the molecule's hydrophobicity. Consequently, in reverse-phase HPLC, bis-Cbz-tyrosine exhibits a significantly longer retention time than its mono-substituted counterpart. The validated RP-HPLC method presented here provides a reliable and reproducible framework for the separation, identification, and quantification of these critical intermediates in peptide synthesis and related drug development fields.

References

  • Principles of HPLC: "High-Performance Liquid Chromatography," Wikipedia, Wikimedia Foundation. [Link]

  • Cbz Protecting Group: "Carboxybenzyl Protecting Group," Wikipedia, Wikimedia Foundation. [Link]

  • Reverse-Phase Chromatography: "Reversed-phase chromatography," Wikipedia, Wikimedia Foundation. [Link]

  • Amino Acid Protection Strategies: Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). "Amino Acid-Protecting Groups," Chemical Reviews, 109(6), 2455–2504. [Link]

Validation

13C NMR carbonyl signals for carbamate vs carbonate in Z-Tyr(Z)-OH

Topic: NMR Carbonyl Signals for Carbamate vs Carbonate in Z-Tyr(Z)-OH Part 1: Executive Summary & Core Directive The Challenge: In the synthesis and characterization of Z-Tyr(Z)-OH ( -dibenzyloxycarbonyl-L-tyrosine), res...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:


 NMR Carbonyl Signals for Carbamate vs Carbonate in Z-Tyr(Z)-OH

Part 1: Executive Summary & Core Directive

The Challenge: In the synthesis and characterization of Z-Tyr(Z)-OH (


-dibenzyloxycarbonyl-L-tyrosine), researchers often struggle to distinguish the two distinct carbonyl signals arising from the protecting groups. Both are "Z-groups" (benzyloxycarbonyl), but they are chemically distinct:
  • 
    -Z Group:  A carbamate  (urethane) protecting the 
    
    
    
    -amine.
  • 
    -Z Group:  A carbonate  protecting the phenolic side chain.
    

The Solution: Contrary to intuitive assumptions based on electronegativity alone, the carbonate carbonyl (


-Z)  resonates upfield  (lower ppm) relative to the carbamate carbonyl (

-Z)
. This guide provides the mechanistic rationale, empirical data, and a self-validating NMR protocol to definitively assign these signals.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Basis of Chemical Shifts

To assign the signals correctly, one must understand the electronic environment of the carbonyl carbon (


).
  • Carbamate (

    
    ):  The carbonyl is bonded to one oxygen and one nitrogen. Nitrogen is less electronegative than oxygen and is a stronger resonance donor (
    
    
    
    ). This strong donation increases electron density at the carbonyl carbon, which typically results in deshielding relative to carbonates in this specific structural context (counter-intuitively, the trend in carbonic acid derivatives is Urea
    
    
    Carbamate
    
    
    Carbonate in ppm).
  • Carbonate (

    
    ):  The carbonyl is bonded to two oxygens. While oxygen is more electronegative (inductive withdrawal), the lack of a nitrogen donor results in a chemical shift that is consistently upfield  (shielded, lower frequency) compared to the carbamate analogue.
    
  • Aryl Effect: The

    
    -Z group in Z-Tyr(Z)-OH is an aryl alkyl carbonate  (benzyl phenyl carbonate motif). Aryl carbonates resonate further upfield (~152–154 ppm) compared to dialkyl carbonates (~155 ppm), widening the gap from the carbamate signal (~156–157 ppm).
    
Comparative Data Analysis

The following table summarizes the expected chemical shifts in DMSO-


, a common solvent for protected amino acids.
Functional GroupStructure FragmentApprox. Shift (

, ppm)
Assignment Logic
Carboxylic Acid

173.0 – 174.0 Most deshielded; typical acid carbonyl.
Carbamate (

-Z)

156.0 – 157.0 Mid-range; characteristic of urethane.
Carbonate (

-Z)

153.0 – 154.5 Most shielded carbonyl ; diagnostic aryl carbonate shift.
Tyrosine


149.0 – 151.0 Aromatic ring carbon (ipso); shifts upfield upon acylation compared to free phenol (~156).

Critical Insight: The "Z" group on the amine (


-Z) is chemically stable and resembles a standard benzyl carbamate. The "Z" group on the phenol (

-Z) is a mixed carbonate (benzyl phenyl carbonate) and is more labile. Its carbonyl signal is distinctively upfield.

Part 3: Visualization

Structural Assignment Diagram

The following diagram maps the chemical shifts to the specific molecular structure of Z-Tyr(Z)-OH.

Z_Tyr_Z_NMR Figure 1: 13C NMR Carbonyl Assignments for Z-Tyr(Z)-OH Carbamate N-Z Carbamate (Bn-O-CO-NH-) ~156.5 ppm TyrosineCore Tyrosine Backbone Carbamate->TyrosineCore Protects Alpha Amine Logic SHIFT LOGIC: Carbonate (O-Z) is UPFIELD of Carbamate (N-Z) (153 vs 156 ppm) Carbamate->Logic Carbonate O-Z Carbonate (Bn-O-CO-O-Ar) ~153.5 ppm Carbonate->TyrosineCore Protects Phenolic OH Carbonate->Logic Acid Carboxylic Acid (-COOH) ~173.5 ppm TyrosineCore->Acid C-Terminus

Caption: Figure 1 visualizes the chemical shift hierarchy. Note the Carbonate signal is upfield of the Carbamate.

Part 4: Experimental Protocol (Self-Validating)

To ensure accurate assignment, follow this protocol. It includes a "spiking" step to self-validate the assignment if ambiguity remains.

Materials:

  • Compound: Z-Tyr(Z)-OH (crude or purified).

  • Solvent: DMSO-

    
     (preferred for solubility) or CDCl
    
    
    
    .
  • Reference Standard: Benzyl carbamate (optional).

Workflow:

  • Sample Preparation:

    • Dissolve ~30 mg of Z-Tyr(Z)-OH in 0.6 mL DMSO-

      
      .
      
    • Ensure the solution is clear; turbidity can broaden peaks.

  • Acquisition:

    • Run a standard proton-decoupled

      
       NMR (min. 128 scans recommended for carbonyl visibility).
      
    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure quantitative relaxation of quaternary carbonyl carbons.
  • Analysis & Assignment:

    • Step A: Identify the Acid Carbonyl. Look for the most downfield peak (~173 ppm).

    • Step B: Identify the Z-Carbonyls. Locate the two signals in the 150–160 ppm region.

    • Step C: Apply the Rule. Assign the lower ppm signal (e.g., 153.5) to the Carbonate (

      
      -Z)  and the higher ppm  signal (e.g., 156.8) to the Carbamate (
      
      
      
      -Z)
      .
  • Validation (The "Decoupling" Test):

    • If the signals are close, perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

    • Carbamate Correlation: The

      
      -Z carbonyl (~156 ppm) will show a correlation to the 
      
      
      
      -proton of Tyrosine (~4.2 ppm).
    • Carbonate Correlation: The

      
      -Z carbonyl (~153 ppm) will NOT  correlate to the 
      
      
      
      -proton. It may correlate weakly to the aromatic protons of the tyrosine ring, but this is distinct from the
      
      
      -proton coupling.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Detailed discussion on peptide protecting group shifts).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of carbonyl resonance and shielding).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).

Comparative

A Researcher's Guide to the Mass Spectrometry Fragmentation of Z-Tyr(Z)-OH

In the field of peptide synthesis and drug development, the precise characterization of protected amino acids is paramount. N,O-bis-benzyloxycarbonyl-L-tyrosine, or Z-Tyr(Z)-OH, is a critical intermediate whose purity an...

Author: BenchChem Technical Support Team. Date: March 2026

In the field of peptide synthesis and drug development, the precise characterization of protected amino acids is paramount. N,O-bis-benzyloxycarbonyl-L-tyrosine, or Z-Tyr(Z)-OH, is a critical intermediate whose purity and structural integrity must be rigorously verified. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS) techniques like collision-induced dissociation (CID), stands as a definitive analytical tool for this purpose.[1][2]

This guide provides an in-depth analysis of the expected fragmentation pattern of Z-Tyr(Z)-OH. Moving beyond a simple catalog of fragments, we will explore the causal mechanisms behind bond cleavages and how varying experimental conditions can selectively highlight different structural features of the molecule. This comparative approach is designed to empower researchers to not only confirm the identity of their compound but also to troubleshoot potential side-products and impurities.

Molecular Structure and Ionization

Z-Tyr(Z)-OH is an L-tyrosine derivative where both the alpha-amino group and the phenolic hydroxyl group are protected by the benzyloxycarbonyl (Z or Cbz) group. This dual protection strategy is common in solution-phase peptide synthesis.

  • Molecular Formula: C₃₄H₃₁NO₈

  • Monoisotopic Mass: 581.2050 g/mol

  • Protonated Precursor Ion [M+H]⁺: 582.2128 m/z

For analysis, soft ionization techniques such as Electrospray Ionization (ESI) are ideal.[3][4][5] ESI is well-suited for thermolabile molecules like protected amino acids, as it generates intact, protonated molecular ions in the gas phase with minimal in-source fragmentation.[3][4] Researchers should expect to primarily observe the singly charged [M+H]⁺ ion at m/z 582.21, which will serve as the precursor ion for subsequent MS/MS fragmentation analysis.

Core Fragmentation Pathways: A Comparative Analysis

The fragmentation of the [M+H]⁺ ion of Z-Tyr(Z)-OH is dominated by the lability of the two benzyloxycarbonyl protecting groups. The collision energy applied during CID is a critical parameter that dictates the extent and nature of fragmentation.[6][7]

At lower collision energies, fragmentation is directed to the weakest bonds. The most characteristic fragmentation pathway for Z-protected amines and phenols involves the loss of the benzyl group and subsequent decarboxylation.

  • Loss of Benzyl Cation (C₇H₇⁺) : A primary and highly favorable fragmentation is the cleavage of the benzyl-oxygen bond. This often results in the formation of a highly stable benzyl cation or its rearranged tropylium cation isomer at m/z 91.05 .[8] This is a hallmark of many benzyl-containing compounds. The corresponding fragment would be [M+H - C₇H₇]⁺ at m/z 491.16.

  • Neutral Loss of Toluene (C₇H₈) : A competing pathway is the neutral loss of toluene (92.06 Da) from the precursor ion, leading to a fragment at m/z 490.15 . This rearrangement is common for benzyloxycarbonyl groups.

  • Neutral Loss of Carbon Dioxide (CO₂) : Following the initial benzyl group cleavage, the resulting carbamic acid or carbonate ester is unstable and readily loses carbon dioxide (44.01 Da). This leads to sequential fragmentation events.

  • Neutral Loss of Benzyl Alcohol (C₇H₈O) : The entire Z-group can be lost as benzyl alcohol (108.06 Da), particularly from the phenolic oxygen, resulting in a fragment at m/z 474.15 .

At low collision energies, the spectrum is typically clean, dominated by one or two of these primary losses. This provides clear evidence of the presence and location of the Z-protecting groups.

Increasing the collision energy provides sufficient internal energy to fracture the more stable bonds of the amino acid backbone and side chain.[7] This allows for a more detailed structural confirmation.

  • Sequential Loss of Protecting Groups : At higher energies, the sequential loss of both protecting groups becomes prominent. A key fragment results from the loss of both a benzyl group and a benzyloxycarbonyl group (C₇H₇ and C₈H₈O₃), leading to a fragment ion corresponding to protonated tyrosine at m/z 182.08 .

  • Backbone and Side-Chain Fragmentation : Characteristic amino acid fragmentations emerge.

    • Immonium Ion : The tyrosine immonium ion at m/z 136.08 is a highly diagnostic fragment, formed by the cleavage of the bond between the alpha- and beta-carbons of the side chain. Its presence confirms the tyrosine core.

    • b- and y-type Ions : While less common for a single amino acid derivative compared to a peptide, cleavages analogous to peptide backbone fragmentation can occur.[9] For instance, the loss of water and carbon monoxide from the precursor can generate a fragment analogous to a b-ion.

The diagram below illustrates the primary fragmentation cascade for Z-Tyr(Z)-OH, starting from the protonated precursor ion.

G cluster_main cluster_frags M [M+H]⁺ m/z 582.21 F1 [M+H - C₇H₈]⁺ m/z 490.15 M->F1 - Toluene F2 [M+H - C₇H₇]⁺ m/z 491.16 M->F2 - Benzyl radical F3 [M+H - C₈H₈O₂]⁺ m/z 432.14 F1->F3 - CO₂ F2->F3 - CO₂ F4 [Tyr+H]⁺ m/z 182.08 F3->F4 - Z group fragments F5 Immonium Ion m/z 136.08 F4->F5 - H₂O, CO

Caption: Primary fragmentation pathways of Z-Tyr(Z)-OH under CID.

Quantitative Data Summary

The table below summarizes the key ions expected in the MS/MS spectrum of Z-Tyr(Z)-OH. The relative abundance of these ions will be highly dependent on the collision energy used.

m/z (Calculated) Proposed Fragment Identity Formula Fragmentation Pathway Typical Condition
582.21[M+H]⁺ (Precursor Ion)[C₃₄H₃₂NO₈]⁺-MS1 Scan
491.16[M+H - C₇H₇]⁺[C₂₇H₂₅NO₈]⁺Loss of benzyl radical from a Z-groupLow-to-Mid Energy
490.15[M+H - C₇H₈]⁺[C₂₇H₂₄NO₈]⁺Neutral loss of toluene from a Z-groupLow-to-Mid Energy
474.15[M+H - C₇H₈O]⁺[C₂₇H₂₄NO₇]⁺Neutral loss of benzyl alcoholMid Energy
432.14[M+H - C₈H₈O₂]⁺[C₂₆H₂₂NO₆]⁺Loss of benzyloxycarbonyl groupMid-to-High Energy
182.08[Tyr+H]⁺[C₉H₁₂NO₃]⁺Loss of both protecting groupsHigh Energy
136.08Tyrosine Immonium Ion[C₈H₁₀NO]⁺Side-chain and backbone cleavageHigh Energy
91.05Benzyl/Tropylium Cation[C₇H₇]⁺Cleavage of benzyl groupLow-to-High Energy
Experimental Protocol for MS/MS Analysis

This protocol provides a general framework for obtaining a high-quality fragmentation spectrum of Z-Tyr(Z)-OH using an ESI-Q-TOF or ESI-Ion Trap mass spectrometer.

  • Sample Preparation:

    • Dissolve Z-Tyr(Z)-OH to a concentration of 10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid promotes protonation for positive ion mode ESI.[5]

  • Infusion and Ionization:

    • Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

    • Set the ESI source parameters:

      • Ionization Mode: Positive

      • Capillary Voltage: 3.5 - 4.5 kV

      • Drying Gas (N₂): 8-12 L/min

      • Gas Temperature: 300 - 350 °C

  • MS1 Spectrum Acquisition:

    • Acquire a full scan MS1 spectrum to confirm the presence and isolation of the precursor ion [M+H]⁺ at m/z 582.21.

  • MS/MS (CID) Acquisition:

    • Set up a product ion scan experiment.

    • Select m/z 582.21 as the precursor ion for isolation.

    • Comparative Analysis: Ramp the collision energy (using Argon as the collision gas) in discrete steps (e.g., 10 eV, 20 eV, 40 eV) or use a collision energy spread. This will generate spectra that highlight different fragmentation pathways.

    • Acquire data over a mass range of m/z 50-600 to capture both small and large fragments.

The workflow for this comparative analysis is depicted below.

G cluster_workflow Experimental Workflow A Sample Prep (10 µg/mL in ACN/H₂O + 0.1% FA) B ESI-MS Analysis (Positive Mode) A->B C Isolate Precursor [M+H]⁺ at m/z 582.21 B->C D Low-Energy CID (e.g., 10-15 eV) C->D E High-Energy CID (e.g., 30-40 eV) C->E F Spectrum 1: Protecting Group Signature D->F G Spectrum 2: Backbone/Core Signature E->G H Data Interpretation F->H G->H

Caption: Workflow for comparative CID analysis of Z-Tyr(Z)-OH.

Conclusion

The mass spectrometry fragmentation of Z-Tyr(Z)-OH is a predictable and informative process governed by the chemistry of its protecting groups and amino acid core. By systematically varying the collision energy, a researcher can perform a comparative analysis. Low-energy CID provides a rapid and clear confirmation of the benzyloxycarbonyl groups through their characteristic losses, while high-energy CID breaks the molecule down to its fundamental tyrosine building block, confirming the core structure. This multi-faceted approach, grounded in the principles of ion chemistry, provides a robust and self-validating system for the unambiguous identification of Z-Tyr(Z)-OH.

References

  • Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. Wiley-Interscience.
  • Genosphere Biotechnologies . Mass Spectrum - Custom peptides. [Link]

  • Voinov, V. G., et al. (2015) . Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. Journal of The American Society for Mass Spectrometry. [Link]

  • Wikipedia . Collision-induced dissociation. [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century.
  • Harrison, A. G. (1997). The fragmentation of protonated peptides. Mass Spectrometry Reviews.
  • European Pharmaceutical Review (2013) . Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. [Link]

  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing.
  • FalICK, A. M., et al. (1993). Low-energy collision-induced dissociation of protonated peptides and peptide analogs. Journal of the American Society for Mass Spectrometry.

Sources

Validation

A Comparative Guide to TLC Visualization Methods for Z-Tyr(Z)-OH Purity Assessment

In the synthesis of peptides, ensuring the purity of protected amino acids is a critical, non-negotiable step. For N,O-Dibenzyloxycarbonyl-L-tyrosine, or Z-Tyr(Z)-OH, a commonly used derivative in solid-phase and solutio...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of peptides, ensuring the purity of protected amino acids is a critical, non-negotiable step. For N,O-Dibenzyloxycarbonyl-L-tyrosine, or Z-Tyr(Z)-OH, a commonly used derivative in solid-phase and solution-phase peptide synthesis, thin-layer chromatography (TLC) serves as a rapid and cost-effective method for purity assessment. The choice of visualization technique is paramount for accurately detecting the parent compound and any potential impurities. This guide provides an in-depth comparison of common TLC visualization methods, offering experimental insights to aid researchers in selecting the optimal technique for their workflow.

The Importance of Method Selection for Z-Tyr(Z)-OH

Z-Tyr(Z)-OH possesses two key structural features that dictate the effectiveness of various TLC visualization methods: the aromatic rings of the benzyloxycarbonyl (Z) protecting groups and the tyrosine side chain, and the secondary amine of the carbamate. The presence of these functionalities allows for detection by methods sensitive to aromatic systems and those that can react with the amino acid moiety. Conversely, the absence of a primary amine makes it unreactive to certain common stains without prior modification.

Comparative Analysis of TLC Visualization Techniques

This section details the principles, protocols, and performance of four primary TLC visualization methods for Z-Tyr(Z)-OH analysis.

Ultraviolet (UV) Shadowing

Principle: UV shadowing is a non-destructive technique that relies on the ability of a compound to absorb UV light.[1][2] TLC plates are often impregnated with a fluorescent indicator (e.g., zinc sulfide) that emits a bright green fluorescence under short-wave UV light (254 nm).[1][2][3] Compounds that absorb at this wavelength will quench the fluorescence, appearing as dark spots against the fluorescent background.[1][2][3] Due to the presence of multiple aromatic rings, Z-Tyr(Z)-OH is strongly UV-active.[4]

Experimental Protocol:

  • Develop the TLC plate in an appropriate solvent system.

  • Thoroughly dry the plate to remove all traces of the mobile phase.

  • Place the plate under a short-wave UV lamp (254 nm).

  • Observe the plate for dark spots against the green fluorescent background.

  • Carefully circle the observed spots with a pencil for a permanent record.[3]

Advantages:

  • Non-destructive: The sample remains chemically unchanged, allowing for subsequent visualization with other techniques on the same plate.[1]

  • Rapid and Simple: Visualization is nearly instantaneous.[1]

  • High Sensitivity for Aromatic Compounds: Ideal for detecting Z-Tyr(Z)-OH and related aromatic impurities.[1]

Limitations:

  • Not Universal: Compounds that do not possess a UV chromophore will not be detected.[3][5] This could be a significant drawback if potential impurities are non-aromatic.

  • Faint Spots: Some compounds may only weakly absorb UV light, leading to faint spots that are difficult to discern.[3]

Iodine Vapor Staining

Principle: Iodine vapor is a semi-destructive visualization method where iodine (I₂) sublimes and reacts with organic compounds on the TLC plate to form colored complexes, typically appearing as yellow-brown spots.[1][6] The interaction is often due to the formation of charge-transfer complexes, particularly with unsaturated and aromatic compounds.[7][8]

Experimental Protocol:

  • After UV visualization, place the dried TLC plate in a sealed chamber containing a few crystals of solid iodine.[1][6] The chamber can be gently warmed to increase the rate of sublimation.

  • Allow the plate to remain in the chamber until yellow-brown spots appear. This can take from a few seconds to several minutes.[1]

  • Remove the plate and immediately circle the spots with a pencil, as the stain is often transient and will fade over time as the iodine evaporates.[1][7]

Advantages:

  • Broad Applicability: Reacts with a wide range of organic compounds, making it a good general-purpose stain.[1][9]

  • Simple and Inexpensive: Requires minimal and readily available reagents.[7]

Limitations:

  • Transient Staining: The spots are not permanent and will fade, necessitating immediate marking.[7]

  • Semi-Destructive: While the iodine can evaporate, the compound may have reacted or evaporated along with it, making subsequent analysis unreliable.[1]

  • Variable Sensitivity: The intensity of the stain can vary significantly between different classes of compounds. Alcohols, carboxylic acids, and alkyl halides often do not stain well.[1]

Potassium Permanganate (KMnO₄) Stain

Principle: The potassium permanganate stain is a highly effective oxidative stain. In a basic solution, the permanganate ion (MnO₄⁻), which is deep purple, is reduced by oxidizable functional groups to manganese dioxide (MnO₂), a brown precipitate. This results in the appearance of yellow-brown spots on a purple or pink background.[10] This stain is particularly sensitive to compounds with double bonds, triple bonds, alcohols, aldehydes, and other oxidizable groups.[5][10]

Experimental Protocol:

  • Stain Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of deionized water. Add 1.25 mL of 10% NaOH solution and stir until clear.[10]

  • After UV and/or iodine visualization, dip the dried TLC plate into the permanganate solution for a few seconds.

  • Remove the plate and wipe the back with a paper towel.

  • Gently heat the plate with a heat gun until yellow-brown spots appear against the purple background.[5] Overheating will cause the entire plate to turn brown.

Advantages:

  • High Sensitivity: Detects a wide array of functional groups with high sensitivity.[5]

  • Universal Stain: Considered one of the most universal stains for organic compounds.[5]

Limitations:

  • Destructive: The reaction is irreversible, and the sample cannot be recovered.

  • Background Staining: The background can become discolored, sometimes making faint spots difficult to see.

  • Heating Required: Careful heating is necessary to develop the spots without charring the plate.[5]

Ninhydrin Stain

Principle: Ninhydrin is a classic reagent for the detection of primary and secondary amines, and amino acids.[9][11] It reacts with primary amines to produce a deep purple color known as Ruhemann's purple.[12] While Z-Tyr(Z)-OH has a protected amino group (a secondary amine within a carbamate), it does not typically react with ninhydrin under standard conditions. However, potential impurities such as unprotected tyrosine or other primary amine-containing byproducts would be readily detected.

Experimental Protocol:

  • Stain Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[11]

  • Dip or spray the dried TLC plate with the ninhydrin solution.[9]

  • Gently heat the plate with a heat gun or in an oven at approximately 110°C until colored spots appear.[13] Primary amines will typically form purple spots, while secondary amines may produce yellow or orange spots.[5]

Advantages:

  • High Specificity for Amines: Excellent for detecting the presence of free amino groups, which would indicate deprotection or the presence of starting material impurities.[14]

Limitations:

  • No Reaction with Z-Tyr(Z)-OH: The protected amino acid itself will not be visualized. This method is therefore only useful for detecting specific impurities.

  • Destructive: The staining process is irreversible.

Workflow and Data Presentation

Recommended TLC Workflow for Z-Tyr(Z)-OH Purity Check

TLC_Workflow cluster_prep Plate Preparation & Development cluster_viz Visualization Sequence cluster_analysis Data Analysis spot Spot TLC Plate (Z-Tyr(Z)-OH Standard & Sample) develop Develop Plate in Solvent System spot->develop dry Dry Plate Thoroughly develop->dry uv 1. UV Shadowing (254 nm) (Non-destructive) dry->uv Visualize iodine 2. Iodine Vapor (Semi-destructive) uv->iodine Further Visualize record Record Rf Values & Spot Appearance uv->record permanganate 3. Permanganate Stain (Destructive) iodine->permanganate Confirm with Oxidative Stain iodine->record ninhydrin 4. Ninhydrin Stain (Destructive, for impurities) permanganate->record ninhydrin->record compare Compare Sample to Standard record->compare assess Assess Purity compare->assess

Caption: Recommended sequential workflow for TLC analysis of Z-Tyr(Z)-OH.

Comparison of Visualization Methods
FeatureUV Shadowing (254 nm)Iodine VaporPotassium Permanganate (KMnO₄)Ninhydrin
Principle UV absorbance by chromophoresComplexation with organic moleculesOxidation of functional groupsReaction with amines
Destructive? No[1]Semi-destructive[1]YesYes
Z-Tyr(Z)-OH Visible? Yes (strong)YesYesNo
Common Impurities Visible? Aromatic impuritiesMost organic impuritiesOxidizable impuritiesPrimary/secondary amines
Ease of Use Very EasyEasyModerate (requires heating)Moderate (requires heating)
Permanence Permanent (when circled)Transient[7]PermanentPermanent
Selectivity Aromatic/Conjugated Systems[1]Broad, but variableBroad (oxidizable groups)[5]Primary/Secondary Amines[5]

Conclusion and Recommendations

For a comprehensive purity assessment of Z-Tyr(Z)-OH by TLC, a multi-step visualization approach is highly recommended.

  • Start with UV Shadowing: As a non-destructive, rapid, and highly sensitive method for the aromatic Z-Tyr(Z)-OH, UV visualization should always be the first step.[1][3] It provides an excellent initial overview of the sample's purity.

  • Follow with Iodine Vapor: This provides a broader, albeit less specific, view of any potential non-UV active impurities. Its semi-destructive nature makes it a good second step before more aggressive staining.[1]

  • Employ Potassium Permanganate for Confirmation: For a final, highly sensitive check for any oxidizable impurities that may have been missed by UV or iodine, the permanganate stain is an excellent choice.[5] Its universal nature for most organic compounds makes it a powerful tool for detecting unexpected byproducts.

  • Use Ninhydrin for Specific Impurity Detection: While it will not visualize the target compound, a ninhydrin stain is invaluable for specifically detecting the presence of free amino groups, a common impurity resulting from incomplete protection or premature deprotection.

By employing this sequential and logical approach to visualization, researchers can confidently assess the purity of their Z-Tyr(Z)-OH, ensuring the integrity of their subsequent peptide synthesis endeavors.

References

Sources

Comparative

Analytical Differentiation of Z-Tyr(Z)-OH and Benzyl Ether Impurities in Peptide Synthesis

The Chemical Challenge: Carbonate vs. Ether Linkages In solid-phase and solution-phase peptide synthesis, the integrity of side-chain protecting groups is paramount to preventing branching and side reactions. N,O-bis(ben...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Challenge: Carbonate vs. Ether Linkages

In solid-phase and solution-phase peptide synthesis, the integrity of side-chain protecting groups is paramount to preventing branching and side reactions. N,O-bis(benzyloxycarbonyl)-L-tyrosine , commonly abbreviated as Z-Tyr(Z)-OH, utilizes a benzyloxycarbonyl (Cbz or Z) group on both the α-amine and the phenolic oxygen.

A frequent and problematic impurity encountered during its commercial manufacture or extended storage is the benzyl ether variant, Z-Tyr(Bzl)-OH . In this impurity, the phenolic oxygen is protected by a standard benzyl group rather than a benzyloxycarbonyl group[1]. Because both protecting groups rely on a benzyl aromatic ring, they exhibit nearly identical UV absorbance profiles and similar hydrophobicity. Routine UV-HPLC is often insufficient for rigorous differentiation. However, the distinct chemical linkages—a carbonate (O-Cbz) versus an ether (O-Bzl)—provide a robust foundation for orthogonal analytical and chemical differentiation[2].

Structural & Physicochemical Comparison

To establish a baseline for our analytical workflows, we must first quantify the physicochemical differences between the target molecule and the impurity. The presence of the extra carbonyl group in the O-Cbz linkage alters the exact mass, the isotopic envelope, and the electronic environment of the molecule.

Table 1: Physicochemical and Analytical Properties

PropertyTarget: Z-Tyr(Z)-OHImpurity: Z-Tyr(Bzl)-OH
Chemical Name N,O-bis(benzyloxycarbonyl)-L-tyrosineN-benzyloxycarbonyl-O-benzyl-L-tyrosine
Molecular Formula C₂₅H₂₃NO₇C₂₄H₂₃NO₅
Exact Mass 449.1475 Da405.1576 Da
[M+H]⁺ (ESI+) 450.1553 m/z406.1654 m/z
Side-Chain Linkage Carbonate (O-Cbz)Ether (O-Bzl)
¹³C NMR Carbonyls 3 (Acid, N-Cbz, O-Cbz)2 (Acid, N-Cbz)
Alkaline Stability Labile (Cleaves to phenol)Highly Stable

Analytical Workflow 1: LC-HRMS Profiling

High-Resolution Mass Spectrometry (HRMS) provides the most rapid method for detecting the benzyl ether impurity.

G A Sample Mixture Z-Tyr(Z)-OH & Impurities B RP-HPLC Separation (C18, Gradient) A->B D 13C NMR Spectroscopy Carbonyl Region A->D Bulk Purity C HRMS (ESI+) Exact Mass Profiling B->C Peak ID C1 m/z 450.15 [M+H]+ Z-Tyr(Z)-OH C->C1 C2 m/z 406.16 [M+H]+ Z-Tyr(Bzl)-OH C->C2

Fig 1. Orthogonal analytical workflow for distinguishing Z-Tyr(Z)-OH from benzyl ether impurities.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 1 mg of the peptide sample in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Acetonitrile/Water containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a linear gradient from 5% to 95% Mobile Phase B (0.1% FA in Acetonitrile) over 10 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate the Q-TOF or Orbitrap in positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Data Analysis: Extract ion chromatograms (EIC) for m/z 450.1553 (Target) and m/z 406.1654 (Impurity) using a strict 5 ppm mass tolerance window.

Causality & Logic: The exact mass difference between the two molecules is 43.9899 Da. This corresponds exactly to the carbon dioxide (CO₂) moiety present in the carbonate linkage of Z-Tyr(Z)-OH but absent in the ether linkage of Z-Tyr(Bzl)-OH[1],. Furthermore, under Collision-Induced Dissociation (CID), the O-Cbz group readily undergoes a neutral loss of CO₂, providing a diagnostic MS/MS signature that self-validates the parent ion assignment.

Analytical Workflow 2: ¹³C NMR Structural Confirmation

While MS identifies the mass difference, ¹³C NMR provides unambiguous structural confirmation by mapping the carbon skeleton.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the lyophilized powder in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Acquisition: Acquire ¹³C NMR spectra at 100 MHz or higher. Critical Step: Set the relaxation delay (D1) to 2.0 seconds. Acquire a minimum of 1024 scans to achieve a sufficient signal-to-noise ratio for impurity detection.

  • Spectral Processing: Apply a 1.0 Hz exponential line broadening before Fourier transformation. Phase and baseline correct the spectrum.

  • Interpretation: Examine the carbonyl region (150–180 ppm).

Causality & Logic: ¹³C NMR is the gold standard for distinguishing these linkages because it directly probes the electronic environment of the carbon atoms. The O-Cbz group features a highly deshielded carbonate carbonyl carbon. By extending the relaxation delay (D1) to 2.0 seconds, we ensure that the quaternary carbonyl carbons fully relax between pulses, allowing for accurate relative integration. Z-Tyr(Z)-OH will display three distinct carbonyl resonances (~174 ppm for COOH, ~156 ppm for N-carbamate, ~153 ppm for O-carbonate). The ether impurity, lacking the O-carbonate, will only display two.

Orthogonal Validation: Self-Validating Chemical Cleavage Assay

Analytical artifacts (such as in-source fragmentation in MS) can sometimes lead to false positives. To create a strictly self-validating system, we must exploit the orthogonal chemical reactivity of the protecting groups.

G S1 Impure Z-Tyr(Z)-OH Batch S2 Mild Base Hydrolysis (0.1 M LiOH) S1->S2 S3 Z-Tyr-OH (O-Cbz Cleaved) S2->S3 Carbonate Hydrolysis S4 Z-Tyr(Bzl)-OH (O-Bzl Intact) S2->S4 Ether Stability

Fig 2. Chemical cleavage assay exploiting the differential base lability of O-Cbz vs O-Bzl groups.

Step-by-Step Methodology:
  • Reaction Setup: Dissolve 5 mg of the sample in 0.5 mL of Tetrahydrofuran (THF).

  • Hydrolysis: Add 0.5 mL of 0.1 M Lithium Hydroxide (LiOH) in water. Stir the biphasic mixture vigorously at room temperature for 2 hours.

  • Quenching: Neutralize the reaction by adding 0.5 mL of 0.1 M Hydrochloric Acid (HCl).

  • Extraction & Analysis: Extract the organics with 1 mL of Ethyl Acetate. Evaporate the organic layer, reconstitute in Methanol, and analyze via RP-HPLC.

Causality & Logic: Carbonates (O-Cbz) are susceptible to alkaline saponification, whereas benzyl ethers (O-Bzl) are highly stable to mild base and typically require strong acids (e.g., HF) for removal[2]. By treating the sample with LiOH, we selectively hydrolyze the O-Cbz group. If the impurity peak remains unchanged in subsequent HPLC analysis, it definitively proves the presence of the base-stable O-Bzl ether. This chemical behavior perfectly validates the physical MS and NMR findings, closing the loop on the analytical investigation.

References

  • National Center for Biotechnology Information. "Z-Tyr(Bzl)-OH | C24H23NO5 | CID 47600 - PubChem." NIH.gov. Retrieved from[Link][1]

  • Schiller, W., et al. "Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports." ResearchGate. Retrieved from[Link][2]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to Personal Protective Equipment for Handling N,O-Bis[(benzyloxy)carbonyl]tyrosine

As researchers dedicated to advancing drug development, our work with specialized reagents like N,O-Bis[(benzyloxy)carbonyl]tyrosine is foundational. This doubly protected amino acid is a key building block in complex pe...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our work with specialized reagents like N,O-Bis[(benzyloxy)carbonyl]tyrosine is foundational. This doubly protected amino acid is a key building block in complex peptide synthesis. However, its physical form—typically a fine, white solid—necessitates a robust and intelligent approach to laboratory safety.[1][2] While some safety data sheets (SDS) may not classify this specific compound as hazardous under OSHA or GHS criteria, this absence of a formal hazard classification should not be mistaken for an absence of risk.[3][4]

My experience in the field has solidified a core principle: we must treat every chemical, particularly fine powders with limited toxicological profiles, with a high degree of caution. The primary, immediate risks associated with N,O-Bis[(benzyloxy)carbonyl]tyrosine stem from its physical state, which creates potential for respiratory, ocular, and dermal exposure through dust inhalation and contact. This guide provides a comprehensive framework for personal protective equipment (PPE) and handling protocols, designed to ensure your safety and the integrity of your research.

Hazard Assessment: The "Why" Behind the Protocol

The primary concerns are mechanical irritation from fine dust and potential, uncharacterized chemical reactivity. Therefore, our safety strategy is built on preventing contact at all potential entry points into the body.

Exposure Route Potential Hazard Rationale for Precaution
Inhalation Respiratory tract irritation.[4]Fine powders can be easily aerosolized during handling (e.g., weighing, transferring) and inhaled. This is the most direct route for systemic exposure.
Ocular (Eye) Contact Serious mechanical irritation and potential chemical irritation.[1]Airborne dust can easily enter the eyes, causing significant discomfort and potential damage. Prompt and thorough rinsing is critical in case of exposure.[2][3][5]
Dermal (Skin) Contact Potential for irritation or absorption.[1][4]Although not always classified as a skin irritant, repeated or prolonged contact with any chemical powder should be avoided. Good hygiene is paramount.
Ingestion May be harmful if swallowed.[4]Accidental ingestion is possible through contaminated hands. This risk is mitigated by strictly prohibiting eating or drinking in the lab and practicing good personal hygiene.[2]

The Core PPE Ensemble: Your First Line of Defense

A multi-layered approach to PPE, beginning with engineering controls, is essential for minimizing exposure.

Engineering Controls: The Foundation of Safety

Before selecting any wearable PPE, ensure the proper engineering controls are in place and functional.

  • Ventilation: Always handle N,O-Bis[(benzyloxy)carbonyl]tyrosine powder inside a certified chemical fume hood or in a well-ventilated area to minimize the concentration of airborne dust.[1][3][5]

  • Safety Stations: Confirm the location and operational status of the nearest safety shower and eye wash station before beginning work.[5][6]

Primary Barriers: Mandatory PPE for All Handling Tasks

This is the minimum required PPE for any task involving this reagent.

  • Eye Protection: Wear chemical safety goggles that provide a full seal around the eyes, conforming to European Standard EN 166 or equivalent.[1] Standard safety glasses with side shields may not offer sufficient protection from fine, airborne dust.[5]

  • Hand Protection: Wear standard laboratory nitrile or latex protective gloves.[1][5][6] Inspect gloves for any signs of damage before use. Use proper glove removal technique to avoid contaminating your skin.[7]

  • Body Protection: A clean, buttoned lab coat or other protective clothing must be worn to prevent the powder from settling on your personal clothes and skin.[1][5][6][8]

Respiratory Protection: A Situational Requirement

The decision to use respiratory protection depends on the scale and nature of the work. The primary goal is to avoid breathing the dust.[1][2]

  • When it is REQUIRED: Respiratory protection is necessary when working outside of a fume hood, when handling large quantities of the powder, or in any situation where dust generation is unavoidable.

  • Type of Respirator: A NIOSH/MSHA-approved dust respirator (e.g., an N95 or P100 particulate filter) is recommended.[2][6]

Procedural Guidance: Integrating Safety into Your Workflow

The following protocols provide step-by-step guidance for common laboratory tasks involving N,O-Bis[(benzyloxy)carbonyl]tyrosine.

Pre-Operational Safety Checklist
  • Confirm engineering controls (fume hood, ventilation) are active.

  • Locate and verify the functionality of the nearest eye wash station and safety shower.

  • Don all mandatory PPE: sealed goggles, nitrile gloves, and a buttoned lab coat.

  • If weighing larger quantities or if significant dust is anticipated, don an appropriate dust respirator.

Step-by-Step: Weighing and Handling Protocol
  • Perform all powder transfers within a chemical fume hood or a designated containment area.

  • Use a spatula to carefully transfer the desired amount of N,O-Bis[(benzyloxy)carbonyl]tyrosine to a weigh boat or vessel.

  • Avoid any actions that could create a dust cloud, such as dropping the powder from a height or using a puff of air to clear the balance.

  • Once the desired amount is weighed, securely close the primary container.

  • Clean any residual powder from the spatula, balance, and surrounding surfaces using a damp wipe. Do not dry sweep, as this will aerosolize the dust.[6]

Emergency Response: Spill & Exposure Plan
  • Small Spill Cleanup:

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with a plastic sheet to minimize dust spread.[8]

    • Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste disposal.[1][3][6] Avoid creating dust during this process.[8][9]

    • Clean the spill area thoroughly with a wet cloth or paper towels.

    • Place all cleanup materials into the hazardous waste container.

  • First Aid Measures:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][3] Seek medical attention.[1][2]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1][2]

    • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

    • Ingestion: Rinse the mouth with water.[1][2] Do not induce vomiting. Seek medical attention.[2]

Waste Disposal Protocol
  • All waste containing N,O-Bis[(benzyloxy)carbonyl]tyrosine, including empty containers, contaminated gloves, and cleanup materials, must be disposed of as chemical waste.

  • Place waste in a sealed, clearly labeled container.

  • Follow all local, regional, and national regulations for hazardous waste disposal to ensure complete and accurate classification.[2][3]

Visualization of Safety Logic

To clarify the decision-making process for respiratory protection, the following workflow diagram illustrates the key assessment points.

Respiratory_Protection_Decision_Tree Start Start: Handling N,O-Bis[(benzyloxy)carbonyl]tyrosine Powder CheckHood Is the work being performed inside a certified chemical fume hood? Start->CheckHood CheckDust Is there potential for significant dust generation? (e.g., large quantities, vigorous mixing) CheckHood->CheckDust No NoRespirator Standard PPE Sufficient: Goggles, Gloves, Lab Coat CheckHood->NoRespirator Yes CheckDust->NoRespirator No UseRespirator Action: Add Respirator (N95 or better) to Standard PPE CheckDust->UseRespirator Yes

Caption: Decision tree for determining the need for respiratory protection.

By adhering to these rigorous PPE and handling protocols, you can confidently work with N,O-Bis[(benzyloxy)carbonyl]tyrosine, ensuring both your personal safety and the successful outcome of your research endeavors.

References

  • AZYTECH. (n.d.). MSDS - Safety Data Sheet: Nα-Cbz-O-benzyl-L-tyrosine. [Link]

Sources

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